Product packaging for 10-Methylhexadecanoic acid(Cat. No.:CAS No. 17001-26-2)

10-Methylhexadecanoic acid

Cat. No.: B3044267
CAS No.: 17001-26-2
M. Wt: 270.5 g/mol
InChI Key: ITFOCFQAVPXNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Methyl-hexadecanoic acid is a long-chain fatty acid.
10-Methylhexadecanoic acid has been reported in Agelas conifera and Callyspongia fallax with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B3044267 10-Methylhexadecanoic acid CAS No. 17001-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-4-5-10-13-16(2)14-11-8-6-7-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFOCFQAVPXNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415549
Record name 10-methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17001-26-2
Record name 10-methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Occurrence of 10-Methylhexadecanoic Acid in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 10-methylhexadecanoic acid, a branched-chain fatty acid, in marine sponges. Marine sponges are a prolific source of unique fatty acids, many of which possess significant biological activities. Understanding the distribution and analysis of these compounds is crucial for natural product research and drug discovery.

Quantitative Occurrence of this compound in Marine Sponges

This compound, also known as isomethylpalmitic acid or anteiso-17:0, has been identified in several species of marine sponges. The quantitative data available from studies on the fatty acid composition of these organisms are summarized below.

Marine Sponge SpeciesPhylumRelative Abundance of this compound (% of total fatty acids)Reference
Myrmekioderma reaPorifera5.1[1][2]
Axinella corrugataPorifera0.7[1][2]

In addition to the quantitative data presented above, this compound has also been reported to be present in the marine sponges Agelas conifera and Callyspongia fallax, although specific quantitative data from the available literature is not provided[3][4].

Experimental Protocols for the Analysis of this compound

The analysis of this compound from marine sponges involves a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

The total lipids are typically extracted from the sponge tissue using a solvent system designed to efficiently solubilize a broad range of lipid classes. A modified Bligh and Dyer method is commonly employed.

  • Sample Preparation: Freshly collected sponge samples are washed to remove debris and are then typically freeze-dried (lyophilized) to remove water content. The dried sponge tissue is then homogenized into a fine powder.

  • Extraction Procedure:

    • A known weight of the homogenized sponge tissue is extracted with a mixture of chloroform (B151607) and methanol (B129727) (typically in a 2:1 v/v ratio)[5].

    • The mixture is agitated for a specified period to ensure thorough extraction of lipids.

    • The solid material is removed by filtration or centrifugation.

    • The lipid-containing solvent phase is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • The organic (chloroform) layer containing the total lipids is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids within the lipid extract are converted to their more volatile methyl esters. This is typically achieved through saponification followed by methylation or direct transesterification.

  • Saponification and Methylation:

    • The lipid extract is dissolved in a solution of sodium hydroxide (B78521) in methanol and heated to saponify the ester linkages, liberating the fatty acids as sodium salts[6].

    • A methylating agent, such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl, is added, and the mixture is heated to convert the fatty acid salts to FAMEs[5][6].

    • The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane (B92381) or petroleum ether.

    • The organic layer is washed with water to remove any remaining reagents and then dried.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are analyzed by GC-MS to separate, identify, and quantify the individual fatty acids.

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., TR-FAME, Omegawax) is typically used for the separation of FAMEs[6].

    • Carrier Gas: Helium is commonly used as the carrier gas[6].

    • Temperature Program: A temperature gradient is employed to ensure the separation of fatty acids with different chain lengths and degrees of unsaturation. A typical program might start at a lower temperature, hold for a few minutes, then ramp up to a higher temperature[6].

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating mass spectra of the eluting FAMEs[6].

    • Identification: this compound methyl ester is identified by its characteristic retention time and mass spectrum, which is compared to that of an authentic standard or to a spectral library.

    • Confirmation of Branching: To definitively determine the position of the methyl branch, the FAMEs can be converted to N-acylpyrrolidide derivatives. The mass spectrum of the N-acylpyrrolidide of this compound will show characteristic fragmentation patterns that confirm the methyl group at the C-10 position[1][2].

  • Quantification: The relative abundance of this compound is determined by integrating the peak area of its corresponding FAME in the gas chromatogram and expressing it as a percentage of the total integrated peak area of all identified fatty acids. For absolute quantification, an internal standard (a fatty acid not naturally present in the sample) is added at the beginning of the extraction process.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction, derivatization, and analysis of this compound from marine sponge samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing SpongeSample Marine Sponge Sample Homogenization Homogenization & Lyophilization SpongeSample->Homogenization LipidExtraction Total Lipid Extraction (Chloroform:Methanol) Homogenization->LipidExtraction FAMEsPrep FAMEs Preparation (Saponification & Methylation) LipidExtraction->FAMEsPrep PyrrolididePrep N-Acylpyrrolidide Preparation (for Branch Confirmation) FAMEsPrep->PyrrolididePrep GCMS GC-MS Analysis FAMEsPrep->GCMS PyrrolididePrep->GCMS Identification Identification of This compound GCMS->Identification Quantification Quantification Identification->Quantification

Workflow for the analysis of this compound in marine sponges.

At present, there is limited information available regarding specific signaling pathways in which this compound from marine sponges may be involved. The biological activities of fatty acids from marine sponges are broad and include antimicrobial, anti-inflammatory, and cytotoxic effects. Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound.

References

The Enigmatic Role of 10-Methylhexadecanoic Acid: A Deep Dive into its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the structure, function, and analysis of the mid-chain branched fatty acid, 10-Methylhexadecanoic acid.

Introduction

This compound, a C17 saturated fatty acid with a methyl group at the tenth carbon, is a fascinating yet understudied molecule within the diverse class of branched-chain fatty acids (BCFAs). While BCFAs, in general, are recognized for their critical roles in modulating membrane fluidity and serving as precursors for complex lipids, the specific biological functions of mid-chain branched variants like this compound are only beginning to be unraveled. This technical guide synthesizes the current knowledge on the biological roles of this compound in various organisms, details its metabolic pathways, and provides comprehensive experimental protocols for its study.

Occurrence and Distribution in Organisms

This compound has been identified as a constituent of the lipidome of several marine organisms, particularly sponges. Its presence suggests a role in the unique biology of these sessile invertebrates and their symbiotic microbial communities.

Quantitative Data on Occurrence

The relative abundance of this compound has been quantified in the phospholipid fractions of various marine sponges, highlighting its variable but significant presence in these organisms.

OrganismRelative Abundance of this compound (%)Reference
Dragmacidon reticulatum0.7[1]
Myrmekioderma rea5.1[1]

Biological Roles and Putative Functions

While direct experimental evidence for the specific functions of this compound is still emerging, its structural characteristics as a mid-chain BCF-A allow for informed hypotheses regarding its biological roles.

Modulation of Membrane Fluidity

Branched-chain fatty acids are known to disrupt the tight packing of acyl chains in lipid bilayers, thereby increasing membrane fluidity. The mid-chain methyl group of this compound likely introduces a kink in the fatty acid chain, contributing to the maintenance of optimal membrane fluidity, particularly in organisms inhabiting environments with fluctuating temperatures.

Membrane_Fluidity Straight-Chain Fatty Acids Straight-Chain Fatty Acids Membrane Bilayer Membrane Bilayer Straight-Chain Fatty Acids->Membrane Bilayer Tight Packing Branched-Chain Fatty Acids Branched-Chain Fatty Acids Branched-Chain Fatty Acids->Membrane Bilayer Disrupted Packing Increased Fluidity Increased Fluidity Membrane Bilayer->Increased Fluidity Decreased Fluidity Decreased Fluidity Membrane Bilayer->Decreased Fluidity 10-Methylhexadecanoic_Acid This compound 10-Methylhexadecanoic_Acid->Branched-Chain Fatty Acids Metabolism_Pathway cluster_Biosynthesis Biosynthesis cluster_Elongation Chain Elongation cluster_Catabolism Catabolism Precursor Hexadecanoyl-CoA Methyltransferase Methyltransferase Precursor->Methyltransferase 10-MHA 10-Methylhexadecanoyl-CoA Methyltransferase->10-MHA Elongase Elongase 10-MHA->Elongase Beta_Oxidation Beta_Oxidation 10-MHA->Beta_Oxidation VLCFA Very-Long-Chain Fatty Acid (e.g., 22-methyl-5,9-octacosadienoic acid) Elongase->VLCFA Energy Acetyl-CoA (Energy Production) Beta_Oxidation->Energy Lipid_Extraction_Workflow Sponge_Tissue Sponge Tissue Homogenization Homogenize in Chloroform:Methanol (1:2) Sponge_Tissue->Homogenization Phase_Separation Add Chloroform & Water (Final Ratio 2:2:1.8) Homogenization->Phase_Separation Centrifugation Centrifuge Phase_Separation->Centrifugation Collect_Lipid_Phase Collect Lower Chloroform Phase Centrifugation->Collect_Lipid_Phase Washing Wash with 0.9% NaCl Collect_Lipid_Phase->Washing Evaporation Evaporate Solvent Washing->Evaporation Total_Lipid_Extract Total Lipid Extract Evaporation->Total_Lipid_Extract

References

10-Methylhexadecanoic Acid: A Technical Guide to its Role as a Microbial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid, a saturated fatty acid with a methyl group at the tenth carbon, is increasingly recognized as a valuable biomarker for the presence and activity of specific microbial communities. Its unique structure, primarily of microbial origin, allows for its use in tracking and characterizing bacterial populations in diverse environments, from marine sediments to the human gut. This technical guide provides an in-depth overview of this compound as a biomarker, detailing its microbial sources, analytical methodologies, and potential applications in research and drug development.

Microbial Producers of this compound

This compound is not ubiquitously produced by all bacteria; its presence is characteristic of certain phylogenetic groups, making it a useful taxonomic marker.

Sulfate-Reducing Bacteria (SRB): A primary source of this compound is a group of anaerobic bacteria known as sulfate-reducing bacteria. Notably, species within the genus Desulfobacter are known to produce this branched-chain fatty acid.[1][2] For instance, Desulfobacter hydrogenophilus has been shown to synthesize this compound.[1][2] Its abundance in these organisms can, however, be influenced by environmental factors such as temperature. Studies have indicated that the relative amount of this compound in Desulfobacter hydrogenophilus can decrease significantly at lower growth temperatures, which is an important consideration when using it as a biomarker in cold environments.[1][2] Another example is the alkane-degrading sulfate-reducing bacterium strain Hxd3, which produces this compound when grown on alkanes.[3]

Actinobacteria: This phylum of Gram-positive bacteria, known for its metabolic diversity and production of secondary metabolites, also includes species that synthesize this compound. The fatty acid profiles of various Actinobacteria strains have been shown to contain this branched-chain fatty acid, highlighting its potential as a biomarker for this group as well.[4][5][6][7]

Other Microbial Sources: While SRB and Actinobacteria are prominent producers, this compound has been identified in the fatty acid profiles of other bacteria as well. Its presence has been noted in sponge-associated microbes and in microbial communities within marine sediments and microbial mats.[8][9][10][11][12][13][14][15][16][17]

Quantitative Data on this compound Abundance

The following table summarizes the reported presence and relative abundance of this compound in various microbial species and environmental samples. This data is crucial for comparative studies and for assessing the significance of its detection in a given sample.

Microbial Species / EnvironmentRelative Abundance (%) of Total Fatty AcidsReference(s)
Desulfobacter hydrogenophilusVaries with temperature; significantly lower at 12°C[1][2]
Sulfate-reducing bacterium strain Hxd3 (grown on pentadecane)Present, formed from the alkane substrate[3]
Sulfate-reducing bacterium strain Hxd3 (grown on hexadecane)Present, formed from the alkane substrate[3]
Desulfovibrio speciesCan be a component of their fatty acid profile[8]
Actinobacteria (various strains)Present in cellular fatty acid profiles[4][5][6][7]
Marine Sediments (Kuhnpasset seep)Present and 13C-depleted, indicating SRB activity[8]

Experimental Protocols

The analysis of this compound from microbial communities typically involves the extraction and derivatization of total fatty acids to fatty acid methyl esters (FAMEs), followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Lipid Extraction and Saponification

This initial step liberates the fatty acids from complex lipids within the microbial cells.

  • Sample Preparation: Microbial biomass (from culture or environmental samples like soil or sediment) is collected. For solid samples, a representative portion is weighed.

  • Saponification: The sample is treated with a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol (B129727). This mixture is heated to break the ester linkages in phospholipids, triglycerides, and other complex lipids, releasing the fatty acids as salts.

Methylation (Derivatization)

To make the fatty acids volatile for GC analysis, they are converted to their methyl esters.

  • Acid-Catalyzed Methylation: After saponification and cooling, an acidic methanol solution (e.g., hydrochloric acid or sulfuric acid in methanol) is added. The mixture is heated again to catalyze the esterification of the free fatty acids to FAMEs.

Extraction of FAMEs

The nonpolar FAMEs are then separated from the polar components of the reaction mixture.

  • Solvent Extraction: An organic solvent, typically hexane (B92381) or a hexane/methyl tert-butyl ether mixture, is added to the cooled reaction mixture.

  • Phase Separation: After vigorous mixing, the mixture separates into two phases. The upper organic phase, containing the FAMEs, is carefully collected.

  • Washing: The organic extract is often washed with a dilute base (e.g., dilute NaOH) and then with deionized water to remove any remaining acidic or water-soluble impurities.

GC-MS Analysis

The extracted FAMEs are identified and quantified using GC-MS.

  • Injection: A small volume of the FAME extract is injected into the gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column.

  • Detection and Identification: As the separated FAMEs exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for the identification of this compound methyl ester and other FAMEs.

  • Quantification: The abundance of each FAME is determined by integrating the area under its corresponding peak in the chromatogram. An internal standard (a fatty acid not expected to be in the sample) is typically added at the beginning of the procedure for accurate quantification.

Experimental_Workflow cluster_extraction Lipid Extraction & Saponification cluster_derivatization Methylation cluster_extraction2 FAME Extraction cluster_analysis Analysis Sample Microbial Biomass Saponification Saponification (NaOH/Methanol, Heat) Sample->Saponification Methylation Acid-Catalyzed Methylation (HCl/Methanol, Heat) Saponification->Methylation Liberated Fatty Acids Extraction Solvent Extraction (Hexane) Methylation->Extraction FAMEs Wash Washing Extraction->Wash GCMS GC-MS Analysis Wash->GCMS Purified FAMEs Data Data Analysis GCMS->Data Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FA 10-Methylhexadecanoic Acid (Signal) Receptor Membrane Receptor FA->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Response Cellular Response (e.g., Biofilm Formation) Gene_Expression->Response Logical_Relationship Detection Detection of This compound Presence Presence of Producer Microorganisms (e.g., SRB, Actinobacteria) Detection->Presence Indicates Activity Metabolic Activity of Producer Microorganisms Presence->Activity Implies Interpretation Interpretation of Microbial Community Structure & Function Presence->Interpretation Environment Specific Environmental Conditions (e.g., Anaerobic, High Sulfate) Activity->Environment Suggests Activity->Interpretation Environment->Interpretation

References

An In-Depth Technical Guide to the Biosynthesis of 10-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylhexadecanoic acid, a branched-chain fatty acid (BCFA), is synthesized through a modified fatty acid synthesis pathway. This guide delineates the core principles of its biosynthesis, focusing on the enzymatic machinery, precursor molecules, and the proposed mechanism for the specific placement of the methyl group at the C-10 position. While the general pathway for BCFA synthesis is understood, the precise sequence of events for this compound is not explicitly detailed in the current scientific literature. This document consolidates the available knowledge and presents a putative pathway based on established principles of fatty acid metabolism. Experimental protocols for the analysis of BCFAs and quantitative data on the kinetics of the key enzymes are also provided to facilitate further research in this area.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Fatty acid biosynthesis is a fundamental anabolic process responsible for the creation of long-chain fatty acids from smaller precursor molecules. The canonical pathway, catalyzed by the multi-enzyme complex fatty acid synthase (FASN), primarily produces straight-chain fatty acids. However, variations in this pathway can lead to the synthesis of branched-chain fatty acids (BCFAs), which play significant roles in modulating membrane fluidity and other cellular processes.

The key determinant in the synthesis of BCFAs is the utilization of alternative extender units in place of or in addition to malonyl-CoA. For the synthesis of methyl-branched fatty acids, the crucial precursor is methylmalonyl-CoA.

The Proposed Biosynthesis Pathway of this compound

The precise, experimentally verified pathway for the synthesis of this compound has not been explicitly elucidated. However, based on the known mechanisms of fatty acid synthesis and the formation of other BCFAs, a plausible pathway can be proposed.

The synthesis of this compound, a C17 fatty acid, likely begins with a propionyl-CoA starter unit, which is a three-carbon molecule. The subsequent elongation of the fatty acid chain is carried out by FASN, which iteratively adds two-carbon units from malonyl-CoA. To introduce the methyl group at the C-10 position, a single molecule of methylmalonyl-CoA is incorporated at a specific step in the elongation process.

The proposed sequence of events is as follows:

  • Priming: The synthesis is initiated with a propionyl-CoA starter unit, which is loaded onto the acyl carrier protein (ACP) domain of FASN.

  • Elongation Cycles with Malonyl-CoA: The propionyl-ACP undergoes several rounds of condensation with malonyl-CoA, with each cycle adding two carbons to the growing acyl chain.

  • Incorporation of Methylmalonyl-CoA: At the C8 acyl-ACP stage, a molecule of methylmalonyl-CoA is used as the extender unit instead of malonyl-CoA. The condensation reaction adds a three-carbon unit, but one carbon is lost as CO2, resulting in the addition of a two-carbon unit with a methyl branch. This would place the methyl group at the C-10 position of the final fatty acid.

  • Further Elongation with Malonyl-CoA: Following the incorporation of the methyl group, the subsequent elongation cycles proceed with malonyl-CoA as the extender unit until the final chain length of 17 carbons is achieved.

  • Termination: The completed 10-methylhexadecanoyl-ACP is then hydrolyzed by a thioesterase domain, releasing the free fatty acid.

Key Enzymes and Substrates
  • Fatty Acid Synthase (FASN): A multi-enzyme complex that catalyzes the elongation of the fatty acid chain.

  • Propionyl-CoA: The proposed three-carbon starter unit.

  • Malonyl-CoA: The primary two-carbon extender unit.

  • Methylmalonyl-CoA: The key substrate responsible for introducing the methyl branch.

  • NADPH: The reducing agent required for the reductive steps in the fatty acid synthesis cycle.

Visualization of the Proposed Pathway

Biosynthesis_of_10_Methylhexadecanoic_Acid cluster_0 Initiation cluster_1 Elongation Cycles cluster_2 Termination Propionyl-CoA Propionyl-CoA C5_Acyl-ACP C5_Acyl-ACP Propionyl-CoA->C5_Acyl-ACP  + Malonyl-CoA (FASN) C7_Acyl-ACP C7_Acyl-ACP C5_Acyl-ACP->C7_Acyl-ACP  + Malonyl-CoA (FASN) C9_Acyl-ACP C9_Acyl-ACP C7_Acyl-ACP->C9_Acyl-ACP  + Malonyl-CoA (FASN) C11-Methyl_Acyl-ACP C11-Methyl_Acyl-ACP C9_Acyl-ACP->C11-Methyl_Acyl-ACP  + Methylmalonyl-CoA (FASN) C13-Methyl_Acyl-ACP C13-Methyl_Acyl-ACP C11-Methyl_Acyl-ACP->C13-Methyl_Acyl-ACP  + Malonyl-CoA (FASN) C15-Methyl_Acyl-ACP C15-Methyl_Acyl-ACP C13-Methyl_Acyl-ACP->C15-Methyl_Acyl-ACP  + Malonyl-CoA (FASN) C17-Methyl_Acyl-ACP C17-Methyl_Acyl-ACP C15-Methyl_Acyl-ACP->C17-Methyl_Acyl-ACP  + Malonyl-CoA (FASN) 10-Methylhexadecanoic_Acid 10-Methylhexadecanoic_Acid C17-Methyl_Acyl-ACP->10-Methylhexadecanoic_Acid  Thioesterase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Branched-Chain Fatty Acid Synthesis

While specific quantitative data for the synthesis of this compound is scarce, studies on the general kinetics of FASN with methylmalonyl-CoA provide valuable insights.

ParameterMalonyl-CoAMethylmalonyl-CoAReference
Apparent Km (µM) ~10-50~200-500[1][2]
Vmax (relative) 100%~10-30%[1][2]

Table 1: Comparison of FASN kinetics with Malonyl-CoA and Methylmalonyl-CoA.

The data indicates that FASN has a significantly lower affinity and catalytic efficiency for methylmalonyl-CoA compared to malonyl-CoA. This suggests that the intracellular concentration of methylmalonyl-CoA must be sufficiently high to compete with malonyl-CoA for incorporation into the growing fatty acid chain.

Experimental Protocols

In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis

This protocol allows for the study of BCFA synthesis in a controlled environment using purified enzymes and substrates.

Materials:

  • Purified Fatty Acid Synthase (FASN)

  • Propionyl-CoA

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • NADPH

  • Acyl Carrier Protein (ACP)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and ACP.

  • Add FASN to the mixture and incubate for 5 minutes at 37°C to allow for enzyme equilibration.

  • Initiate the reaction by adding the starter unit (propionyl-CoA) and the extender units (malonyl-CoA and methylmalonyl-CoA) at desired concentrations.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extract the fatty acids using an organic solvent (e.g., hexane (B92381) or a chloroform:methanol mixture).

  • Dry the organic phase under a stream of nitrogen.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids.

Derivatization to FAMEs:

  • Resuspend the dried fatty acid extract in a solution of 2% (v/v) sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour.

  • Add water and extract the FAMEs with hexane.

  • Wash the hexane layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

ParameterSetting
Column DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Data Analysis:

  • Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

  • Quantify the individual FAMEs by integrating the peak areas and comparing them to an internal standard.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro Synthesis cluster_1 Sample Preparation cluster_2 Analysis A Reaction Setup (FASN, Substrates, NADPH) B Incubation (37°C) A->B C Reaction Quenching B->C D Fatty Acid Extraction (Organic Solvent) C->D E Derivatization to FAMEs (H₂SO₄/Methanol) D->E F GC-MS Analysis E->F G Data Interpretation (Identification & Quantification) F->G

Caption: General workflow for the in vitro synthesis and analysis of BCFAs.

Regulation of this compound Biosynthesis

The synthesis of this compound is likely regulated by several factors, primarily the availability of its specific precursors.

  • Propionyl-CoA Availability: The concentration of the starter unit, propionyl-CoA, which is derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, and threonine), will directly influence the initiation of the synthesis.

  • Methylmalonyl-CoA Pool: The intracellular concentration of methylmalonyl-CoA is a critical regulatory point. This metabolite is primarily produced from propionyl-CoA by the action of propionyl-CoA carboxylase. The activity of this enzyme and the competing pathways that consume methylmalonyl-CoA (e.g., its conversion to succinyl-CoA in the citric acid cycle) will determine its availability for fatty acid synthesis.

  • FASN Substrate Specificity: As shown in the quantitative data, FASN has a lower affinity for methylmalonyl-CoA than for malonyl-CoA. Therefore, the ratio of methylmalonyl-CoA to malonyl-CoA will be a key factor in determining the frequency of methyl group incorporation.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of the metabolic flexibility of fatty acid synthesis. While a definitive pathway remains to be experimentally validated, the proposed mechanism involving a propionyl-CoA starter and a single incorporation of methylmalonyl-CoA provides a strong theoretical framework. Further research, utilizing in vitro reconstitution experiments with purified enzymes and stable isotope-labeled precursors, is necessary to unequivocally elucidate the precise sequence of events. Understanding the regulation of this pathway could have implications for the development of novel antimicrobial agents targeting bacterial fatty acid synthesis and for the bioengineering of microorganisms for the production of specialty chemicals.

References

Structural Elucidation of 10-Methylhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylhexadecanoic acid is a saturated branched-chain fatty acid that has garnered interest within the scientific community. Its structural characterization is fundamental to understanding its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the spectroscopic data, experimental protocols for its characterization and synthesis, and its interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound (C₁₇H₃₄O₂) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₃₄O₂--INVALID-LINK--
Molecular Weight270.45 g/mol --INVALID-LINK--
CAS Number17001-26-2--INVALID-LINK--
AppearanceSolid (Predicted)
IUPAC NameThis compound--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of a similar compound, methyl 10-methylhexadecanoate, shows a characteristic doublet for the methyl group at the C10 position, which is slightly upfield from the triplet of the terminal methyl group at C16[1]. Based on this and general chemical shift principles, the expected ¹H NMR signals for this compound are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
2.34Triplet2H-CH₂-COOH (C2)
1.63Multiplet2H-CH₂-CH₂-COOH (C3)
1.25Multiplet~22H-(CH₂)n-
~1.15Multiplet1H-CH(CH₃)- (C10)
0.88Triplet3H-CH₂-CH₃ (C16)
0.86Doublet3H-CH(CH₃)- (C10-methyl)

¹³C NMR Spectroscopy

Predicted ¹³C NMR data provides a map of the carbon skeleton.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon Assignment
~180C1 (-COOH)
~34.0C2
~32.0C10
~29.7Methylene Chain Carbons
~29.3Methylene Chain Carbons
~27.2Methylene Chain Carbons
~24.7C3
~22.7C15
~19.7C10-methyl
~14.1C16
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For fatty acids, analysis is often performed on their more volatile methyl ester derivatives via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonDescription
270[M]⁺Molecular Ion
255[M-15]⁺Loss of a methyl group
227[M-43]⁺Cleavage at the branched point
199[M-71]⁺Cleavage at the branched point
74[C₃H₆O₂]⁺McLafferty rearrangement (characteristic of fatty acid methyl esters)
60[C₂H₄O₂]⁺McLafferty rearrangement (characteristic of free fatty acids)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for other branched-chain fatty acids. The following is a proposed multi-step synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A 1-Bromononane (B48978) C Step 1: Malonic Ester Synthesis (NaOEt, EtOH) A->C B Diethyl malonate B->C D Step 2: Alkylation (2-Bromooctane, NaOEt) C->D E Step 3: Hydrolysis and Decarboxylation (H₃O⁺, heat) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Step 1: Malonic Ester Synthesis. Diethyl malonate is deprotonated with a strong base like sodium ethoxide (NaOEt) in ethanol (B145695) (EtOH) to form a nucleophilic enolate. This enolate then reacts with 1-bromononane in an SN2 reaction to form diethyl 2-nonylmalonate.

Step 2: Alkylation. The resulting diester is again treated with sodium ethoxide to form an enolate, which is then alkylated with 2-bromooctane.

Step 3: Hydrolysis and Decarboxylation. The resulting substituted malonic ester is hydrolyzed using an aqueous acid solution (H₃O⁺) and heated. This process converts the diester to a dicarboxylic acid, which then undergoes decarboxylation to yield the final product, this compound. The product would then be purified by column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the GC-MS analysis of long-chain fatty acids, which would be suitable for this compound. Fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

GCMS_Workflow A Sample containing this compound B Esterification (e.g., BF₃/Methanol) A->B C Extraction of FAMEs (e.g., with Hexane) B->C D GC-MS Analysis C->D E Data Processing and Spectral Library Matching D->E F Structural Confirmation E->F

Caption: Workflow for GC-MS analysis of this compound.
  • Sample Preparation and Esterification:

    • A known quantity of the sample containing the fatty acid is dissolved in a suitable solvent.

    • An internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) is added for quantification.

    • The fatty acids are converted to their methyl esters (FAMEs) by adding a reagent such as 14% boron trifluoride in methanol (B129727) and heating at 100°C for 30 minutes.

  • Extraction:

    • After cooling, water and a nonpolar solvent like hexane (B92381) are added to the reaction mixture.

    • The mixture is vortexed, and the layers are allowed to separate.

    • The upper hexane layer containing the FAMEs is carefully collected.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 230°C at 4°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • The resulting mass spectra of the chromatographic peaks are compared with a spectral library (e.g., NIST/Wiley) for identification.

    • The fragmentation pattern is analyzed to confirm the structure.

Biological Context and Signaling Pathways

Branched-chain fatty acids can be derived from branched-chain amino acids (BCAAs) and have been implicated in cellular signaling, particularly in the regulation of the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling cluster_input Cellular Inputs cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects BCFA Branched-Chain Fatty Acids (e.g., this compound) mTORC1 mTORC1 BCFA->mTORC1 Activates AA Amino Acids AA->mTORC1 Activates GF Growth Factors TSC TSC Complex GF->TSC Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Rheb Rheb-GTP Rheb->mTORC1 Activates TSC->Rheb Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits when active Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Exploratory Studies on the Function of 10-Methylhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylhexadecanoic acid is a branched-chain fatty acid (BCFA) found in various natural sources, including marine sponges and as a component of certain bacteria.[1][2] While extensive research on the specific biological functions of this compound is limited, the broader class of BCFAs is increasingly recognized for its diverse physiological activities. This technical guide provides an overview of the known characteristics of this compound, explores its potential functions based on the activities of structurally related fatty acids, and furnishes detailed experimental protocols for investigating these putative roles. The information presented herein is intended to serve as a foundational resource for researchers initiating studies into the pharmacological and physiological significance of this molecule.

Introduction to this compound

This compound is a saturated fatty acid with a methyl group at the 10th carbon position.[1] It is structurally related to tuberculostearic acid (10-methyloctadecanoic acid), a well-known component of Mycobacterium tuberculosis and other Actinomycetales, which has been investigated for its role in membrane dynamics and as a diagnostic marker for tuberculosis.[3][4][5] The presence of a methyl branch in the fatty acid chain can significantly alter its physical and biological properties compared to its linear counterpart, palmitic acid.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C17H34O2[1]
Molecular Weight 270.45 g/mol [6]
IUPAC Name This compound[1]
Synonyms 10-methylpalmitic acid[1]
Natural Occurrence Agelas conifera, Callyspongia fallax[1][2]

Putative Biological Functions and Signaling Pathways

Direct experimental evidence detailing the biological functions of this compound is scarce. However, based on studies of other BCFAs and related molecules, several potential areas of activity can be hypothesized.

Immunomodulatory and Anti-inflammatory Effects

BCFAs have been reported to possess anti-inflammatory properties. The structural similarity of this compound to tuberculostearic acid suggests it may interact with immune cells, such as macrophages. Mycobacterial lipids are known to modulate host immune responses through various mechanisms, including the activation of Toll-like receptors (TLRs) and the subsequent downstream signaling cascades, such as the NF-κB pathway.[7] The NF-κB pathway is a critical regulator of inflammatory gene expression.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-MHA This compound (Hypothesized) TLR Toll-like Receptor (TLR) 10-MHA->TLR ? MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NF-kB_IkB NF-κB-IκB Complex NF-kB NF-κB (p50/p65) NF-kB_n NF-κB NF-kB->NF-kB_n Translocation NF-kB_IkB->NF-kB Release DNA DNA NF-kB_n->DNA Genes Inflammatory Gene Expression DNA->Genes

Metabolic Regulation via PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Various fatty acids are natural ligands for PPARs. Activation of PPARγ, for instance, is a key mechanism of anti-diabetic drugs. Studies on other fatty acids, including those from mycobacteria, have shown that they can activate PPARγ, leading to the formation of lipid droplets in macrophages.[8][9] It is plausible that this compound could act as a ligand for one or more of the PPAR isoforms (α, β/δ, γ), thereby influencing metabolic gene expression.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-MHA This compound (Hypothesized) PPAR PPAR (α, β/δ, or γ) 10-MHA->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Genes Metabolic Gene Expression PPRE->Genes

Anticancer Activity

Several BCFAs have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. While no specific studies have been conducted on this compound, this remains a plausible area for investigation.

Experimental Protocols

The following protocols provide detailed methodologies to investigate the hypothesized functions of this compound.

Lipid Extraction and Analysis by GC-MS

This protocol is for the extraction and quantification of this compound from biological samples.

Materials:

Procedure:

  • Sample Preparation: To 0.5 mL of the sample (e.g., cell culture media, plasma), add a known amount of the internal standard.

  • Extraction: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM. Add 3 volumes of isooctane, vortex vigorously for 30 seconds, and centrifuge to separate the phases. Collect the upper isooctane phase. Repeat the extraction once.

  • Derivatization: Dry the combined isooctane extracts under a stream of nitrogen. Add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes.

  • Final Preparation: Dry the derivatized sample under nitrogen and reconstitute in 50 µL of isooctane.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. Use a suitable temperature program to separate the fatty acid methyl esters. Quantify this compound by comparing its peak area to that of the internal standard, using a standard curve.

PPAR Activation Luciferase Reporter Assay

This assay determines if this compound can activate PPARs.

Materials:

  • A suitable cell line (e.g., HEK293T)

  • Expression plasmids for human PPARα, PPARβ/δ, or PPARγ

  • A luciferase reporter plasmid containing a PPAR response element (PPRE)

  • A control plasmid expressing Renilla luciferase

  • Transfection reagent

  • This compound stock solution (in DMSO or ethanol)

  • Positive control agonists (e.g., GW7647 for PPARα, GW501516 for PPARβ/δ, Rosiglitazone for PPARγ)

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control agonist. Include a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them using the lysis buffer from the dual-luciferase assay kit. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

NF-κB Activation Luciferase Reporter Assay

This assay assesses the potential anti-inflammatory activity of this compound by measuring its effect on NF-κB activation.

Materials:

  • A macrophage cell line (e.g., RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct and a Renilla control plasmid.

  • Lipopolysaccharide (LPS) as an inflammatory stimulus.

  • This compound stock solution.

  • Dual-luciferase reporter assay system.

Procedure:

  • Cell Seeding and Transfection: Seed and transfect the cells as described in the PPAR assay protocol, but with the NF-κB reporter and Renilla plasmids.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce NF-κB activation. Include control wells with no LPS and wells with LPS and vehicle.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luciferase Measurement: Perform the dual-luciferase assay as described above.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of LPS-induced NF-κB activation by this compound.

Cell Viability (MTT) Assay

This assay evaluates the potential cytotoxicity of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • This compound stock solution.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data Summary (Hypothetical Examples)

As specific quantitative data for this compound is not yet available in the public domain, the following tables are presented as examples of how such data would be structured for clear comparison.

Table 1: Hypothetical PPAR Activation by this compound

PPAR IsoformEC50 (µM)Max Fold Activation
PPARα> 1001.2
PPARβ/δ75.32.5
PPARγ42.14.8

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Cell LineStimulusIC50 (µM) for NF-κB Inhibition
RAW 264.7LPS (100 ng/mL)25.6

Table 3: Hypothetical Cytotoxicity of this compound

Cancer Cell LineIC50 (µM) after 48h
MCF-7 (Breast)88.2
HT-29 (Colon)> 100

Conclusion and Future Directions

This compound represents an understudied branched-chain fatty acid with potential biological activities in immunomodulation, metabolic regulation, and oncology. The experimental frameworks provided in this guide offer a systematic approach to elucidating its specific functions and mechanisms of action. Future research should focus on performing these and other relevant assays to generate concrete data on the bioactivity of this compound. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

Workflow for Investigating this compound Function

workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Functional Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation synthesis Synthesis and/or Isolation of 10-MHA gcms GC-MS Analysis (Purity Assessment) synthesis->gcms viability Cell Viability Assay (e.g., MTT) gcms->viability ppar PPAR Reporter Assay (α, β/δ, γ) gcms->ppar nfkb NF-κB Reporter Assay gcms->nfkb cytokine Cytokine Profiling (e.g., ELISA, Luminex) viability->cytokine If not cytotoxic gene_exp Gene Expression Analysis (qPCR, RNA-seq) ppar->gene_exp Identify target genes nfkb->cytokine Confirm protein levels animal_model Animal Models (Inflammation, Metabolic Disease, Cancer) cytokine->animal_model gene_exp->animal_model

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Methylhexadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of 10-methylhexadecanoic acid, a branched-chain fatty acid (BCFA), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is essential for accurate and sensitive quantification.[1][2] This document outlines detailed procedures for lipid extraction, derivatization, and the instrumental parameters for GC-MS analysis, making it a valuable resource for researchers in metabolism, microbiology, and nutrition.

Introduction

Branched-chain fatty acids (BCFAs) are important components of lipids and play significant roles in various biological systems.[3][4] this compound is a long-chain fatty acid with the molecular formula C17H34O2.[5] Accurate quantification of BCFAs like this compound is crucial for understanding their roles in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids.[1][6] However, direct analysis is challenging due to the high polarity and low volatility of free fatty acids, which can lead to poor chromatographic peak shapes.[2] To overcome these challenges, a derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][2] This process improves chromatographic separation and detection sensitivity.[1]

Experimental Protocols

A typical workflow for the GC-MS analysis of this compound involves lipid extraction, derivatization to its FAME form, and subsequent instrumental analysis.

Lipid Extraction from Biological Samples

This protocol is suitable for tissues, cells, or plasma.

  • Homogenization: Weigh approximately 25-50 mg of the biological sample and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[1]

  • Internal Standard Spiking: For accurate quantification, add a known amount of an appropriate internal standard, such as a deuterated fatty acid or a fatty acid not naturally present in the sample (e.g., heptadecanoic acid).[7]

  • Phase Separation: Add deionized water or a salt solution to the homogenate to induce the separation of aqueous and organic layers. Vortex the mixture thoroughly.

  • Lipid Collection: Centrifuge the sample to achieve clear phase separation. Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new, clean tube.

  • Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas. The resulting dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol describes an acid-catalyzed esterification to convert the extracted fatty acid into its corresponding methyl ester.

  • Reagent Preparation: Prepare a solution of 12% Boron Trichloride in Methanol (BCl3-Methanol). Alternatively, a solution of methanolic HCl or 4% (v/v) sulfuric acid in methanol can be used.[1][8]

  • Reaction: Add 2 mL of the BCl3-Methanol reagent to the dried lipid extract.

  • Incubation: Tightly cap the reaction vial and heat it at 60-85°C for 5-10 minutes.[1] Derivatization times may need to be optimized depending on the sample matrix.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the vial. Shake vigorously to ensure the FAMEs are extracted into the hexane (upper) layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. To ensure a dry sample, this layer can be passed through a small column of anhydrous sodium sulfate.

derivatization_workflow cluster_prep Derivatization Protocol A Dried Lipid Extract B Add BCl3-Methanol Reagent A->B C Heat at 60-85°C B->C D Cool to Room Temperature C->D E Add Water & Hexane D->E F Vortex to Mix E->F G Collect Upper Hexane Layer F->G H Transfer to GC Vial G->H

Caption: Derivatization workflow for FAME synthesis.

Data Presentation

GC-MS Instrumentation Parameters

The following table outlines typical instrument conditions for the analysis of this compound methyl ester.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000D MS or equivalent
GC Column DB-FFAP, HP-5MS, or similar (30 m x 0.25 mm i.d. x 0.25 µm)[9][10]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[9][11]
Injection Mode Splitless or Split (e.g., 10:1 or 15:1)[2][9]
Injection Volume 1-2 µL[2][9]
Injector Temperature 250-280°C[2][12]
Oven Temperature Program Initial 70-110°C, ramp at 5-20°C/min to 280°C, hold for 9-10 min[9][12]
MS Ionization Mode Electron Impact (EI) at 70 eV[2]
Ion Source Temperature 200-230°C[9][12]
Mass Scan Range 45-450 m/z[9]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[12][13]
Mass Spectral Data

The following table summarizes the expected mass spectral data for this compound methyl ester (C18H36O2, MW: 284.5).

m/z (Mass-to-Charge Ratio)Ion Identity
284[M]+ (Molecular Ion)
253[M-31]+ (Loss of OCH3)
171 & 143Fragments from cleavage at the branch point
74McLafferty rearrangement ion (characteristic of methyl esters)

Experimental Workflow Visualization

experimental_workflow cluster_workflow GC-MS Analysis Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization Derivatization to FAME (BCl3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall experimental workflow for GC-MS analysis.

References

Application Note: Structural Confirmation of 10-Methylhexadecanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylhexadecanoic acid is a branched-chain fatty acid that has been identified in various natural sources.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation and confirmation of such molecules.[3] This application note provides a detailed protocol for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Key Structural Features to Confirm by NMR:
  • Carboxylic Acid Moiety: The presence of the characteristic proton and carbon signals of the -COOH group.

  • Methyl Branch: Confirmation of the methyl group at the C-10 position through its distinct chemical shift and multiplicity.

  • Acyl Chain: Verification of the length and nature of the long aliphatic chain.

  • Terminal Methyl Group: Identification of the signal corresponding to the methyl group at the end of the acyl chain.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for fatty acids. Other deuterated organic solvents can also be used.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent.[4]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Procedure:

    • Accurately weigh the sample and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific NMR instrument used.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as needed to achieve a good signal-to-noise ratio.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shift values for similar long-chain fatty acids and the analysis of its methyl ester.[5]

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (COOH)~10-12broad singlet1H
H-2 (α-CH₂)~2.35triplet2H
H-3 (β-CH₂)~1.63multiplet2H
H-10 (CH)~1.55multiplet1H
Bulk CH₂ (H-4 to H-9, H-11 to H-15)~1.25broad multiplet22H
H-16 (CH₃)~0.88triplet3H
C10-CH₃~0.86doublet3H
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (COOH)~180
C-2 (α-CH₂)~34.0
C-3 (β-CH₂)~24.7
C-10 (CH)~32.8
C-16 (CH₃)~14.1
C10-CH₃~19.7
Bulk CH₂~22.7 - 31.9

Visualization of Experimental Workflow and Structural Analysis

The following diagrams illustrate the workflow for NMR-based structural confirmation and the logical connections between the NMR data and the molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation sample This compound dissolve Dissolve in CDCl3 with TMS sample->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq Acquire 1D (¹H, ¹³C) and optional 2D (COSY, HSQC) NMR Spectra filter->nmr_acq process Process Spectra (FT, Phasing, Baseline Correction) nmr_acq->process assign Assign Signals process->assign compare Compare with Predicted Data assign->compare confirm Structural Confirmation compare->confirm

Caption: Experimental workflow for NMR-based structural confirmation.

structural_correlation cluster_data NMR Data cluster_structure Structural Features H1_shift ¹H Shift ~10-12 ppm (broad singlet) cooh Carboxylic Acid (-COOH) H1_shift->cooh C13_shift_180 ¹³C Shift ~180 ppm C13_shift_180->cooh H1_shift_0_86 ¹H Shift ~0.86 ppm (doublet) methyl_branch Methyl Branch at C-10 H1_shift_0_86->methyl_branch H1_shift_0_88 ¹H Shift ~0.88 ppm (triplet) terminal_methyl Terminal Methyl (-CH₃) H1_shift_0_88->terminal_methyl H1_multiplets ¹H Multiplets (~1.25-2.35 ppm) acyl_chain Saturated Acyl Chain (-CH₂-, -CH-) H1_multiplets->acyl_chain C13_shifts_alkane ¹³C Shifts (~14-34 ppm) C13_shifts_alkane->methyl_branch C13_shifts_alkane->terminal_methyl C13_shifts_alkane->acyl_chain

Caption: Correlation of NMR data to structural features.

References

Application Notes and Protocols for the Quantification of 10-Methylhexadecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid is a saturated branched-chain fatty acid (BCFA) that is present in various biological systems. The quantification of this and other BCFAs in biological samples is of growing interest due to their potential roles in various physiological and pathological processes. BCFAs are involved in numerous biochemical processes and can affect multiple signaling pathways.[1] Emerging research suggests they may have anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective properties.[1] This document provides detailed application notes and protocols for the accurate and reliable quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

While specific quantitative data for this compound in human biological samples is not extensively documented in publicly available literature, the following tables provide a general overview of fatty acid concentrations in human plasma/serum to offer a contextual reference. It is important to note that concentrations can vary significantly based on factors such as diet, age, sex, and health status.

Table 1: General Concentration Ranges of Major Fatty Acids in Human Plasma

Fatty AcidConcentration RangeReference
Palmitic acid (16:0)0.3 to 4.1 mmol/L[2]
Stearic acid (18:0)0.1 to 1.0 mmol/L[2]
Oleic acid (18:1)0.03 to 3.2 mmol/L[2]
Linoleic acid (18:2)0.2 to 5.0 mmol/L[2]
α-Linolenic acid (18:3)12.0 to 186.9 µmol/L[2]
Docosahexaenoic acid (22:6)7.2 to 237.5 µmol/L[2]

Table 2: Method Performance for Fatty Acid Quantification (General)

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (CV%)Reference
GC-MS0.05 - 1.02 µg/g (blood)0.15 - 3.39 µg/g (blood)-<10%[3]
LC-MS/MS3.0–14.0 ng/mL8.0–45.0 ng/mL83.4 - 112.8%0.7 - 9.5%[4]

II. Experimental Protocols

A. Sample Collection and Storage

Proper sample handling is critical for accurate fatty acid analysis.

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2,500 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.

  • Serum: Collect whole blood in tubes without an anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 2,500 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

  • Tissues: Excise tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS), blot dry, and immediately freeze in liquid nitrogen. Store at -80°C.

  • Cells: Harvest cells by centrifugation, wash with ice-cold PBS, and store the cell pellet at -80°C.

B. Lipid Extraction from Biological Samples

This protocol is a modification of the Folch method and is suitable for extracting total lipids, including this compound, from plasma, serum, tissues, and cells.

Materials:

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal Standard (e.g., heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization (for tissues): Weigh the frozen tissue and homogenize in a 2:1 (v/v) chloroform:methanol solution using a tissue homogenizer. For plasma, serum, or cell pellets, proceed directly to the next step.

  • Extraction: To 100 µL of plasma or serum, or the homogenized tissue/cell pellet, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Add a known amount of internal standard.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until derivatization and analysis.

C. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).

Materials:

Procedure:

  • Resuspend the dried lipid extract in 1 mL of 14% BF3 in methanol.

  • Incubate the mixture at 60°C for 30 minutes in a tightly capped tube.

  • Cool the tube on ice and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC-MS vial for analysis.

D. GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAMEs analysis (e.g., DB-225ms or equivalent)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 170°C at 10°C/min

    • Ramp to 220°C at 5°C/min, hold for 5 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For targeted quantification of this compound methyl ester, SIM mode is recommended for higher sensitivity and selectivity. Characteristic ions for this compound methyl ester should be determined from a standard.

E. LC-MS/MS Analysis of this compound

LC-MS/MS offers an alternative to GC-MS and may not require derivatization for all fatty acids, although derivatization can improve sensitivity for saturated fatty acids.[5][6]

Sample Preparation:

  • The lipid extraction can be performed as described in section II.B.

  • The dried lipid extract is reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile:isopropanol, 1:1 v/v).

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate this compound from other fatty acids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound, and a characteristic product ion will be monitored. These transitions need to be optimized using a pure standard.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Biological Sample (Plasma, Serum, Tissue, Cells) LipidExtraction Lipid Extraction (Folch Method) SampleCollection->LipidExtraction Derivatization Derivatization to FAMEs (for GC-MS) LipidExtraction->Derivatization LCMS LC-MS/MS Analysis LipidExtraction->LCMS Reconstitution GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis LCMS->DataAnalysis bcaa_metabolism cluster_input Dietary Intake / Cellular Synthesis cluster_metabolism Metabolic Pathway cluster_function Potential Cellular Functions BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) BCAA->BCAT BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) BCAT->BCKD BCFA_Primer Branched-Chain Acyl-CoA Primers BCKD->BCFA_Primer FAS Fatty Acid Synthase (FAS) BCFA_Primer->FAS BCFA Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA Membrane Membrane Structure and Fluidity BCFA->Membrane Signaling Cell Signaling BCFA->Signaling Energy Energy Metabolism BCFA->Energy

References

Application Notes and Protocols for the Extraction of 10-Methylhexadecanoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid is a branched-chain fatty acid (BCFA) that has been identified in various biological systems. As interest in the roles of BCFAs in metabolic pathways and disease continues to grow, robust and reliable methods for their extraction and quantification from tissues are essential. These application notes provide detailed protocols for the extraction of this compound from animal tissues, a comparison of common extraction methodologies, and guidelines for subsequent analysis.

I. Comparison of Lipid Extraction Methods

Several methods are available for the extraction of lipids, including this compound, from biological tissues. The choice of method can significantly impact the yield and purity of the extracted lipids. The most common methods are the Folch, Bligh-Dyer, and Matyash procedures.

The efficiency of these methods can vary depending on the lipid content of the tissue. For tissues with low lipid content (<2%), the Bligh and Dyer and Folch methods have been shown to yield similar results.[1][2] However, for tissues with a higher lipid content, the Bligh and Dyer method may result in a significant underestimation of the total lipid content.[1][2] Chloroform-based extraction methods, such as the Folch and Bligh-Dyer procedures, generally demonstrate superior performance compared to methods that do not use chloroform (B151607).[3] For cellular samples, the Folch method has been suggested to be more suitable for the extraction of both polar and non-polar lipids.[4]

Table 1: Comparison of Common Lipid Extraction Methods for Tissues

MethodSolvent SystemKey AdvantagesKey DisadvantagesRecommended For
Folch Chloroform:Methanol (2:1, v/v)High extraction efficiency for a broad range of lipids; well-established and widely cited.[5]Requires larger solvent volumes; chloroform is toxic.[5]Tissues with varying lipid content, especially when comprehensive lipid profiling is desired.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v initial)Faster than the Folch method; uses less solvent.[5]May underestimate lipids in high-fat tissues (>2% lipid).[1][2]Low-lipid tissues or when rapid extraction is prioritized.
Matyash Methyl-tert-butyl ether (MTBE):Methanol (10:3, v/v)Avoids the use of chloroform; the upper organic phase is easier to collect.[5]May have slightly lower recovery for some lipid classes compared to Folch.Applications where the use of chloroform is to be avoided.

II. Experimental Protocols

A. Pre-Extraction: Tissue Homogenization

Proper homogenization is a critical first step to ensure efficient lipid extraction.

Protocol: Tissue Homogenization

  • Sample Preparation: Accurately weigh a portion of the frozen tissue sample (typically 50-200 mg). It is crucial to keep the tissue frozen to prevent enzymatic degradation of lipids.

  • Homogenization:

    • Mortar and Pestle (Cryogenic): Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder. This method is effective for preventing thawing and enzymatic activity.

    • Bead Beating: Place the tissue sample in a tube containing ceramic or stainless steel beads and an appropriate volume of extraction solvent. Homogenize using a bead beater instrument. This is a high-throughput method.

    • Rotor-Stator Homogenizer: Place the tissue in a tube with the initial extraction solvent and homogenize using a rotor-stator homogenizer until a uniform consistency is achieved.

B. Lipid Extraction Protocols

The following are detailed protocols for the Folch and Bligh & Dyer methods.

Protocol 1: Modified Folch Method for Tissue

  • Homogenization: Homogenize 100 mg of tissue in 2 mL of a cold chloroform:methanol mixture (2:1, v/v).

  • Incubation: Shake the mixture gently for 20 minutes at room temperature.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining upper phase and tissue pellet. Vortex and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Bligh & Dyer Method for Tissue

  • Homogenization: For every 1 g of tissue, add 1 mL of water, 2 mL of methanol, and 1 mL of chloroform. Homogenize thoroughly.

  • Phase Separation: Add an additional 1 mL of chloroform and 1 mL of water to the homogenate. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Collect the lower chloroform layer containing the lipids.

  • Drying and Storage: Dry the collected lipid phase under nitrogen and store at -80°C.

C. Post-Extraction: Derivatization and Analysis by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Fatty Acid Methylation using Methanolic HCl

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.

  • Methylation: Add 2 mL of 1.25 M methanolic HCl.

  • Incubation: Cap the tube tightly and heat at 100°C for 1 hour.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the FAMEs.

  • Analysis: The FAMEs are now ready for injection into the GC-MS system.

GC-MS Analysis Parameters (Example)

  • Column: A polar capillary column (e.g., DB-23, HP-88) is suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to elute all FAMEs.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: this compound methyl ester can be identified based on its retention time and mass spectrum compared to a chemical standard.

III. Visualizations

The following diagrams illustrate the general workflow for the extraction and analysis of this compound and a conceptual overview of lipid extraction principles.

G tissue Tissue Sample (Frozen) homogenization Homogenization (e.g., Cryogenic Grinding) tissue->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation lipid_extract Lipid Extract (Lower Organic Phase) phase_separation->lipid_extract drying Solvent Evaporation (Under Nitrogen) lipid_extract->drying dried_lipids Dried Lipid Extract drying->dried_lipids derivatization Derivatization to FAMEs (e.g., Methanolic HCl) dried_lipids->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis results Results data_analysis->results

Caption: Experimental workflow for this compound extraction and analysis.

G cluster_tissue Tissue Matrix cluster_solvents Solvent System (Folch) cluster_phases Phase Separation lipids Lipids (including this compound) proteins Proteins chloroform Chloroform (Non-polar) lipids->chloroform Solubilizes lower_phase Lower Chloroform Phase (Lipids) lipids->lower_phase Partition into water Aqueous Components methanol Methanol (Polar) proteins->methanol Denatures & Solubilizes upper_phase Upper Aqueous/Methanol Phase (Proteins, Polar Metabolites) proteins->upper_phase Partition into water->upper_phase Forms chloroform->lower_phase Forms methanol->upper_phase Forms

References

Application Notes and Protocols for FAME Derivatization of 10-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate qualitative and quantitative analysis of fatty acids is a cornerstone in various scientific disciplines, including microbiology, drug discovery, and clinical diagnostics. 10-Methylhexadecanoic acid, a branched-chain fatty acid, is a significant biomarker in certain bacterial species and its precise measurement is often crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to ensure optimal chromatographic separation and detection.[1]

The most common derivatization technique is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1] This process of esterification effectively neutralizes the polar carboxyl group, rendering the molecule more volatile and amenable to GC analysis. This application note provides detailed protocols for the FAME derivatization of this compound, a comparison of common methods, and guidelines for subsequent GC-MS analysis.

Comparison of Derivatization Methods

The two primary approaches for FAME derivatization are acid-catalyzed and base-catalyzed transesterification/esterification.

  • Acid-Catalyzed Derivatization: This method is universally applicable to all fatty acids, including free fatty acids and those present in complex lipids.[2] Common reagents include boron trifluoride in methanol (B129727) (BF₃-Methanol) and methanolic hydrochloric acid (HCl). Acid-catalyzed methods ensure the comprehensive methylation of all fatty acid types within a sample.[2] For complex samples containing both free fatty acids and glycerolipids, acid-catalyzed esterification is the most robust approach.[1]

  • Base-Catalyzed Derivatization: This method is typically faster than acid-catalyzed reactions. However, it is primarily effective for the transesterification of glycerolipids and does not efficiently derivatize free fatty acids.[2] Therefore, for samples containing significant amounts of free this compound, a base-catalyzed method alone would be insufficient.

For the specific derivatization of this compound, particularly in the context of bacterial analysis where both free and esterified forms may be present, an acid-catalyzed approach is recommended for its comprehensive and reliable performance.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the FAME derivatization of fatty acids. While specific yield data for this compound is not extensively published, the yields for branched-chain fatty acids are generally high with optimized acid-catalyzed methods.

Table 1: Comparison of Acid-Catalyzed Derivatization Reagents

ReagentTypical ConcentrationReaction Temperature (°C)Reaction Time (min)Suitability for this compound
Boron Trifluoride in Methanol (BF₃-Methanol)12-14%60-10010-30Excellent
Anhydrous HCl in Methanol1.25 M50-8060-overnightExcellent

Table 2: Typical GC-MS Parameters for 10-Methylhexadecanoate Analysis

ParameterSetting
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Injection ModeSplit (e.g., 10:1 or 20:1) or Splitless
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Protocols

Protocol 1: Acid-Catalyzed FAME Derivatization using BF₃-Methanol

This protocol is robust and suitable for the comprehensive derivatization of this compound from various sample matrices, including bacterial cell pellets.

Materials:

  • Sample containing this compound (e.g., 1-25 mg of lipid extract or dried bacterial cells)

  • Boron trifluoride in methanol (BF₃-Methanol), 12-14% w/v

  • Hexane (B92381), high purity

  • Saturated Sodium Chloride (NaCl) solution or deionized water

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Place the dried sample (1-25 mg) into a screw-cap glass tube. If the sample is in an aqueous solution, it must be lyophilized to complete dryness.

  • Saponification (Optional but Recommended for Complex Lipids): For samples containing complex lipids, a preliminary saponification step can improve yields. Add 1 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5-10 minutes. Cool the tube to room temperature before proceeding.

  • Methylation: Add 2 mL of 12-14% BF₃-Methanol to the sample tube.[1]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 10-30 minutes in a heating block or water bath.[1] Optimal time and temperature may need to be determined empirically for specific sample types. A common starting point is 80°C for 20 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution (or deionized water) and 2 mL of hexane.

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the layers.[3]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: GC-MS Analysis of 10-Methylhexadecanoate

Procedure:

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2.

  • Injection: Inject 1 µL of the prepared FAME sample onto the GC column.[3]

  • Data Acquisition: Acquire the data over the specified mass range.

  • Identification: The identification of 10-methylhexadecanoate can be confirmed by its mass spectrum and retention time. The mass spectrum should exhibit characteristic fragments for a C17 branched-chain FAME. The molecular ion (M+) at m/z 284.3 should be visible. Key fragment ions would include m/z 74 (McLafferty rearrangement), m/z 87, and fragments resulting from cleavage at the branch point.

  • Quantification: For quantitative analysis, it is recommended to use an internal standard, such as heptadecanoic acid (C17:0), which is added to the sample before the derivatization process. A calibration curve should be prepared using a certified standard of 10-methylhexadecanoate.

Mandatory Visualization

FAME_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Dried_Sample Dried Sample (Lyophilized) Sample->Dried_Sample Drying Add_Reagent Add BF3-Methanol Heating Heat (60-100°C) Add_Reagent->Heating Add_Hexane_H2O Add Hexane & Water Vortex_Centrifuge Vortex & Centrifuge Add_Hexane_H2O->Vortex_Centrifuge Separate_Layers Collect Hexane Layer Vortex_Centrifuge->Separate_Layers Dry_Extract Dry with Na2SO4 Separate_Layers->Dry_Extract GCMS_Analysis GC-MS Analysis Dry_Extract->GCMS_Analysis

Caption: Experimental workflow for FAME derivatization and analysis.

Signaling_Pathway Acid-Catalyzed Esterification Mechanism Fatty_Acid This compound (R-COOH) Protonated_Carbonyl Protonated Carbonyl [R-C(OH)2]+ Fatty_Acid->Protonated_Carbonyl H+ (from BF3) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Methanol Methanol (CH3OH) Methanol->Tetrahedral_Intermediate Nucleophilic Attack Ester_H2O Methyl Ester + H2O (R-COOCH3) Tetrahedral_Intermediate->Ester_H2O Loss of H2O

Caption: Simplified mechanism of acid-catalyzed FAME synthesis.

References

Application Notes and Protocols: 10-Methylhexadecanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acids by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 10-Methylhexadecanoic acid, a branched-chain fatty acid, presents several characteristics that make it a suitable candidate for use as an internal standard in the analysis of straight-chain and other branched-chain fatty acids in complex biological matrices.

Key Attributes of this compound as an Internal Standard:

  • Non-endogenous Nature: While branched-chain fatty acids occur in nature, this compound is not a common endogenous fatty acid in many biological systems, minimizing the risk of interference from the sample matrix.

  • Chemical Similarity: As a C17 fatty acid, it shares similar chemical and physical properties with other long-chain fatty acids, ensuring comparable behavior during extraction and derivatization processes.

  • Chromatographic Resolution: Its branched structure results in a unique retention time, allowing for clear separation from the straight-chain fatty acids typically analyzed.

  • Stability: It is a stable saturated fatty acid, less prone to degradation during sample processing compared to unsaturated fatty acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.5 g/mol [1]
Class Branched fatty acid[1][2]
Appearance Not Available
Solubility Very hydrophobic, practically insoluble in water[2]

Experimental Protocols

The following is a proposed protocol for the quantification of fatty acids in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents
  • This compound (as internal standard)

  • Fatty acid standards for calibration curve (e.g., palmitic acid, stearic acid, oleic acid)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Hexane (B92381), HPLC grade

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Biological sample (e.g., plasma)

  • Glass vials with PTFE-lined caps

  • Heating block or water bath

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.

  • Internal Standard Working Solution (50 µg/mL): Dilute the stock solution with chloroform to a final concentration of 50 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest in chloroform.

Sample Preparation and Derivatization
  • Sample Spiking: To 100 µL of the biological sample in a glass vial, add 20 µL of the this compound internal standard working solution (50 µg/mL).

  • Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the lower organic (chloroform) layer to a clean glass vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Cap the vial and heat at 80°C for 10 minutes.

  • Methylation: After cooling, add 2 mL of 14% BF₃ in methanol. Cap the vial and heat at 80°C for 30 minutes.

  • FAME Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.

  • Final Sample: Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 5977 MS or equivalent

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 250°C at 5°C/min, hold for 5 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

Quantitative data should be summarized in a structured table for clear comparison. The following is an example of a validation data summary for the proposed method.

AnalyteLinearity (r²)Recovery (%)Precision (RSD%)LOD (µg/mL)LOQ (µg/mL)
Palmitic Acid (C16:0) >0.9995-105<100.10.3
Stearic Acid (C18:0) >0.9992-103<100.10.3
Oleic Acid (C18:1) >0.9990-108<120.20.6
Linoleic Acid (C18:2) >0.9988-106<150.20.6

Note: The data presented in this table is illustrative and represents typical performance characteristics for fatty acid analysis. Actual results may vary and require method validation.

Visualizations

Experimental Workflow

G Experimental Workflow for FAME Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Add Internal Standard Extraction Lipid Extraction (Chloroform:Methanol) Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Saponification Saponification (NaOH in Methanol) Evaporation->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for Fatty Acid Analysis using an Internal Standard.

Logic of Internal Standard Quantification

G Quantification Logic using an Internal Standard cluster_calibration Calibration cluster_sample_analysis Sample Analysis Cal_Standards Calibration Standards (Known Analyte Conc. + Constant IS Conc.) Cal_GCMS GC-MS Analysis Cal_Standards->Cal_GCMS Cal_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Cal_GCMS->Cal_Curve Final_Conc Determine Analyte Concentration Cal_Curve->Final_Conc Interpolate Unknown_Sample Unknown Sample (Unknown Analyte Conc. + Same IS Conc.) Sample_GCMS GC-MS Analysis Unknown_Sample->Sample_GCMS Sample_Ratio Calculate Peak Area Ratio (Analyte Peak Area / IS Peak Area) Sample_GCMS->Sample_Ratio Sample_Ratio->Final_Conc From Sample

Caption: Logic of quantification with an internal standard.

References

Application Note: Chiral Separation of 10-Methylhexadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylhexadecanoic acid is a branched-chain fatty acid with a chiral center at the C-10 position. The distinct stereoisomers, (R)- and (S)-10-methylhexadecanoic acid, may exhibit different biological activities, making their separation and analysis crucial in various fields, including pharmacology, metabolomics, and natural product chemistry. Direct enantiomeric separation of such fatty acids is often challenging due to their similar physicochemical properties.[1][2] This application note details a robust and sensitive method for the chiral separation of this compound isomers. The protocol involves the derivatization of the fatty acid enantiomers with a chiral fluorescent reagent to form diastereomers, which can then be effectively separated using reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

Principle

The methodology is based on the conversion of the enantiomeric mixture of this compound into diastereomeric esters by reacting the carboxylic acid group with a chiral derivatizing agent.[6] In this protocol, we utilize (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol as the chiral fluorescent labeling reagent.[3][4][5] The resulting diastereomers possess distinct physical properties, allowing for their separation on a standard achiral stationary phase.[1][2][7] The fluorescent tag enables highly sensitive detection of the separated isomers.[8]

Experimental Protocols

1. Materials and Reagents

  • This compound standard (racemic mixture)

  • (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol

  • (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene (B28343), anhydrous

  • Acetonitrile, anhydrous and HPLC grade

  • Methanol, HPLC grade

  • n-Hexane, HPLC grade

  • Water, ultrapure

  • Nitrogen gas, high purity

2. Equipment

  • HPLC system equipped with a fluorescence detector and a column cooling unit

  • Reversed-phase C18 column (e.g., ODS, 5 µm, 4.6 x 250 mm) or C30 column

  • Reaction vials (2 mL)

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware and pipettes

  • Evaporator (e.g., rotary evaporator or nitrogen stream evaporator)

3. Derivatization Protocol

This protocol is adapted from established methods for other branched-chain fatty acids.[4]

  • Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of anhydrous toluene and anhydrous acetonitrile.

  • Reagent Addition: To the fatty acid solution, add a 5-fold molar excess of the chiral derivatizing agent ((1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol) and a 5-fold molar excess of DMAP.

  • Coupling Reaction: Add a 5-fold molar excess of EDC to initiate the esterification reaction.

  • Incubation: Seal the vial and allow the reaction to proceed at room temperature for 2 hours, or until completion (can be monitored by TLC).

  • Reaction Quench: After the reaction is complete, evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for analysis.

4. HPLC Protocol

  • Column: C18 (ODS) reversed-phase column. A C30 column may provide better resolution for long-chain fatty acids.[3][5]

  • Mobile Phase: A mixture of methanol, acetonitrile, and n-hexane. The exact ratio may require optimization, but a starting point could be 85:10:5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Low temperatures are critical for achieving good separation. A temperature of 0°C is recommended as a starting point.[4] A column cooling unit is required.

  • Detection: Fluorescence detection with excitation and emission wavelengths suitable for the anthracene (B1667546) moiety of the derivatizing reagent (e.g., Ex: 254 nm, Em: 420 nm).

  • Injection Volume: 20 µL.

  • Analysis: The elution order of the diastereomers can be used to infer the absolute configuration of the this compound enantiomers.[3]

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of derivatized this compound diastereomers. Please note that these are exemplary values and actual results may vary depending on the specific experimental conditions.

DiastereomerRetention Time (min)Resolution (Rs)Theoretical Plates (N)
(S)-10-MHA-(1R,2R)-ADC ester25.4-15,000
(R)-10-MHA-(1R,2R)-ADC ester27.82.116,500
10-MHA: this compound; ADC: 2-(2,3-anthracenedicarboximido)cyclohexanol

Visualizations

Experimental Workflow Diagram

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_results Results racemic_acid Racemic this compound add_reagents Add Chiral Reagent, EDC, and DMAP racemic_acid->add_reagents Dissolve in Toluene/ACN reaction Esterification Reaction add_reagents->reaction Incubate hplc RP-HPLC Separation reaction->hplc Inject Sample detection Fluorescence Detection hplc->detection diastereomers Separated Diastereomers detection->diastereomers quantification Quantification and Configuration Assignment diastereomers->quantification

Caption: Workflow for the chiral separation of this compound.

Logical Relationship of Derivatization and Separation

Derivatization_Principle R_acid (R)-10-Methylhexadecanoic Acid RR_diastereomer (R)-Acid-(1R,2R)-ADC Ester R_acid->RR_diastereomer + S_acid (S)-10-Methylhexadecanoic Acid SR_diastereomer (S)-Acid-(1R,2R)-ADC Ester S_acid->SR_diastereomer + chiral_reagent Chiral Reagent ((1R,2R)-ADC) separation Separable by Achiral HPLC RR_diastereomer->separation SR_diastereomer->separation

References

Application Note: Mass Spectrometry Fragmentation Analysis of 10-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid is a branched-chain fatty acid that has been identified in various natural sources, including marine sponges and bacteria. The analysis of such branched-chain fatty acids is crucial in fields ranging from chemotaxonomy to biomarker discovery and drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation of these molecules. Understanding the specific fragmentation patterns is key to the accurate identification and quantification of this compound in complex biological matrices. This application note provides a detailed overview of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound (as its methyl ester) and a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

For GC-MS analysis, this compound is typically derivatized to its fatty acid methyl ester (FAME), methyl 10-methylhexadecanoate. The molecular weight of methyl 10-methylhexadecanoate is 284.5 g/mol . Upon electron ionization, the molecule will undergo characteristic fragmentation, primarily driven by cleavage at and adjacent to the methyl branch on the tenth carbon.

The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 284, although its intensity may be low. The most significant fragment ions are expected to arise from cleavages of the C-C bonds alpha to the methyl group at the C-10 position. This is a characteristic fragmentation pathway for methyl-branched fatty acid esters.

Key Predicted Fragment Ions for Methyl 10-Methylhexadecanoate:

m/z (Predicted)Proposed Fragment Structure/LossIon TypeRelative Abundance (Predicted)
284[CH₃(CH₂)₅CH(CH₃)(CH₂)₈COOCH₃]⁺Molecular IonLow
253[M - OCH₃]⁺Acylium ionModerate
241Cleavage at C10-C11, loss of C₆H₁₃ radicalFragment ionModerate to High
213Cleavage at C9-C10, loss of C₇H₁₅ radicalFragment ionModerate to High
199Cleavage at C10-C11, with rearrangementFragment ionModerate
185Cleavage at C9-C10, with rearrangementFragment ionModerate
171Cleavage at C8-C9Fragment ionModerate
143[CH₃OCO(CH₂)₆]⁺Fragment ionModerate
87[CH₃OCO(CH₂)₂]⁺ (McLafferty + 14)Rearrangement ionHigh
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)Rearrangement ionHigh (often base peak)

Note: The relative abundances are predictions based on the general fragmentation patterns of similar branched-chain fatty acid methyl esters. Actual abundances may vary depending on the specific instrument conditions.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted primary fragmentation pathways for methyl 10-methylhexadecanoate upon electron ionization.

Fragmentation_Pathway M Methyl 10-methylhexadecanoate [M]⁺˙ m/z 284 F253 [M - OCH₃]⁺ m/z 253 M->F253 -OCH₃ F241 Cleavage at C10-C11 m/z 241 M->F241 -C₆H₁₃˙ F213 Cleavage at C9-C10 m/z 213 M->F213 -C₇H₁₅˙ F87 [CH₃OCO(CH₂)₂]⁺ m/z 87 M->F87 F74 McLafferty Rearrangement [CH₃OC(OH)=CH₂]⁺˙ m/z 74 M->F74 F199 Further Fragmentation m/z 199 F241->F199 -C₃H₆ F185 Further Fragmentation m/z 185 F213->F185 -C₂H₄

Caption: Predicted EI fragmentation of methyl 10-methylhexadecanoate.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of this compound in a biological sample, including lipid extraction, derivatization, and GC-MS analysis.

1. Lipid Extraction

A modified Bligh and Dyer method is commonly used for total lipid extraction.

  • Reagents:

  • Procedure:

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed methylation is a robust method for the derivatization of fatty acids.

  • Reagents:

  • Procedure:

    • Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

    • Incubate the mixture at 80°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp to 250°C at 4°C/min.

      • Hold at 250°C for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Derivatization Methylation (H₂SO₄/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Identification Compound Identification (Mass Spectrum Library) Data->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for this compound analysis.

Conclusion

The structural elucidation of branched-chain fatty acids like this compound is readily achievable using GC-MS. By understanding the predictable fragmentation patterns, particularly the characteristic cleavages around the methyl branch, researchers can confidently identify this compound in complex mixtures. The provided experimental protocol offers a robust and reliable method for the extraction, derivatization, and analysis of this compound, which can be adapted for various research and development applications.

Troubleshooting & Optimization

"troubleshooting peak tailing in 10-Methylhexadecanoic acid GC analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of 10-Methylhexadecanoic acid, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Question: What is peak tailing and why is it a problem in the GC analysis of this compound?

Answer: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds.[1] For a polar compound like this compound, peak tailing is a common issue due to its carboxylic acid group, which can interact with active sites within the GC system.[2]

Question: What are the primary causes of peak tailing for this compound?

Answer: The causes of peak tailing in the GC analysis of this compound can be broadly categorized into two main areas: chemical interactions and physical problems within the GC system.

  • Chemical Interactions (Adsorption): These are the most common cause for polar analytes like fatty acids.[3]

    • Active Sites: The polar carboxylic acid group of this compound can interact with active sites in the GC system, such as silanol (B1196071) groups on the surface of the inlet liner, the column, or contaminants.[4][5] This causes some molecules to be retained longer, resulting in a tailing peak.

    • Lack of Derivatization: Direct analysis of underivatized fatty acids is a primary cause of peak tailing.[2] The polar carboxyl group's interaction with the stationary phase leads to this issue.[2]

  • Physical Issues (Flow Path Disruption): These problems typically affect all peaks in the chromatogram, not just the analyte of interest.[3]

    • Improper Column Installation: A poorly cut or improperly installed column can create turbulence in the carrier gas flow, leading to peak tailing.[1][4]

    • Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can create active sites and disrupt the sample flow path.[6][7]

    • Dead Volumes: Unswept volumes in the system, for example, due to incorrect column installation, can cause peak tailing.[7]

Question: How can I troubleshoot and resolve peak tailing for my this compound analysis?

Answer: A systematic approach to troubleshooting is recommended. Start by identifying whether the issue is chemical or physical in nature.

Step 1: Differentiate Between Chemical and Physical Problems

A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.[3]

  • If only the this compound peak (and other polar analytes) are tailing: This suggests a chemical interaction or adsorption problem.

  • If all peaks, including the solvent peak and any internal standards, are tailing: This typically points to a physical issue related to the flow path.[3]

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks ChemicalIssue Likely Chemical Issue (Adsorption) CheckAllPeaks->ChemicalIssue No PhysicalIssue Likely Physical Issue (Flow Path Disruption) CheckAllPeaks->PhysicalIssue Yes Derivatization Ensure Complete Derivatization ChemicalIssue->Derivatization CheckColumnInstallation Check Column Installation: - Proper Depth - Clean, Square Cut PhysicalIssue->CheckColumnInstallation InletMaintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum - Clean Inlet Derivatization->InletMaintenance If tailing persists ColumnMaintenance Perform Column Maintenance: - Trim Column Inlet - Condition Column InletMaintenance->ColumnMaintenance MethodOptimization Optimize GC Method Parameters ColumnMaintenance->MethodOptimization CheckForLeaks Check for System Leaks CheckColumnInstallation->CheckForLeaks CheckForLeaks->InletMaintenance If no leaks ReplaceColumn Replace Column MethodOptimization->ReplaceColumn If tailing persists Resolved Issue Resolved ReplaceColumn->Resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: Is derivatization of this compound necessary for GC analysis?

A1: Yes, derivatization is highly recommended. The carboxylic acid group of this compound makes it polar and prone to interactions with the GC system, leading to significant peak tailing.[2] Converting it to a less polar ester, such as a fatty acid methyl ester (FAME), will improve its volatility and reduce interactions, resulting in sharper, more symmetrical peaks.

Q2: What is a common derivatization procedure for fatty acids like this compound?

A2: A common and effective method is esterification to form a fatty acid methyl ester (FAME). A typical procedure involves using Boron Trifluoride (BF3) in methanol (B129727).[2] The sample is heated with the BF3-methanol reagent, followed by extraction of the FAMEs into an organic solvent like hexane (B92381). Another common method is silylation using reagents like BSTFA or MSTFA to form trimethylsilyl (B98337) (TMS) esters.[2]

Q3: How does the inlet liner affect the peak shape of this compound?

A3: The inlet liner is a critical component that can significantly impact peak shape. An improperly chosen, contaminated, or non-deactivated liner can have active sites that interact with the polar this compound, causing peak tailing.[6][8] It is crucial to use a high-quality, deactivated liner and to replace it regularly as part of routine maintenance.[6]

Q4: Can my injection technique cause peak tailing?

A4: Yes, improper injection technique can lead to peak tailing. Overloading the column with too much sample can saturate the stationary phase and cause peak distortion.[5] It is important to ensure your sample concentration is within the linear range of your column.

Q5: How often should I perform maintenance on my GC system to prevent peak tailing?

A5: Regular preventative maintenance is key to avoiding peak tailing.[9] This includes:

  • Replacing the inlet liner and septum: This should be done regularly, with the frequency depending on the cleanliness of your samples.

  • Trimming the column: Periodically trimming 10-20 cm from the inlet of the column can remove accumulated non-volatile residues and active sites.[6]

  • Column conditioning: Regularly baking out the column can help remove contaminants.[6]

Data Presentation: GC Parameters and Their Impact on Peak Shape

The following table summarizes key GC parameters and their potential impact on the peak shape of this compound.

ParameterPotential Issue Leading to TailingRecommended Action
Inlet Temperature Too low, causing incomplete vaporization; Too high, causing sample degradation.Optimize the inlet temperature. A good starting point is 250 °C.
Column Flow Rate Too low, leading to band broadening.Set the carrier gas flow rate to the optimal value for your column dimensions.
Oven Temperature Program Initial temperature too high in splitless injection, preventing proper solvent focusing.[1]For splitless injection, set the initial oven temperature about 20 °C below the boiling point of the injection solvent.
Injection Volume Overloading the column.[5]Reduce the injection volume or dilute the sample.
Split Ratio Too low in a split injection, which may not be sufficient to ensure a sharp injection band.[9]Ensure a minimum of 20 mL/min total flow through the inlet for a split injection.

Experimental Protocols

1. Derivatization of this compound to its Methyl Ester (FAME)

This protocol is a general guideline for the esterification of fatty acids using BF3-methanol.

Materials:

  • This compound sample

  • 14% Boron Trifluoride (BF3) in Methanol

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-cap vials

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a screw-cap vial.

  • Add 1 mL of 14% BF3 in methanol to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The resulting hexane solution containing the this compound methyl ester is ready for GC analysis.

2. GC Analysis of this compound Methyl Ester

This is a suggested starting method and may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes

    • Ramp 2: 5 °C/min to 240 °C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 260 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow GC Analysis Workflow for this compound Sample 10-Methylhexadecanoic Acid Sample Derivatization Derivatization (Esterification to FAME) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation on Column GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Result Final Result Data_Analysis->Result

Caption: General experimental workflow for GC analysis.

References

Technical Support Center: Optimizing GC-MS Parameters for Branched-Chain Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the separation of branched-chain fatty acids (BCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched-chain fatty acids (BCFAs) from their straight-chain isomers challenging in GC-MS analysis?

A1: The separation of BCFAs from their straight-chain isomers is challenging due to their similar molecular weights and boiling points. This often leads to co-elution, where multiple fatty acid methyl esters (FAMEs) are not fully separated by the gas chromatograph, making accurate identification and quantification difficult.[1] Even with the use of long, highly-polar columns, co-elution of branched-chain fatty acid methyl esters (BCFAMEs) with other FAMEs can occur.

Q2: What is the most critical step to ensure good separation of BCFAs?

A2: Derivatization is a critical step to increase the volatility of fatty acids for GC analysis. The choice of derivatization reagent and method significantly impacts the separation efficiency. Common methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters.[2][3]

Q3: Which derivatization reagent is recommended for BCFA analysis?

A3: Several derivatization reagents can be used, each with its own advantages.

  • Pentafluorobenzyl bromide (PFBBr) has been shown to be effective for the analysis of both straight-chain and branched-chain short-chain fatty acids.[4][5]

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to form trimethylsilyl (TMS) esters and is effective for both saturated and unsaturated, as well as branched and straight-chain fatty acids.[2][6]

  • Boron trifluoride in methanol (B129727) (BF3-Methanol) is a common reagent for creating FAMEs and is a preferable method when working with free fatty acids.[6][7]

Q4: How can I improve the resolution of co-eluting BCFA peaks?

A4: To improve the resolution of co-eluting peaks, you can optimize several GC parameters:

  • Column Selection : Utilize a high-polarity column, such as a DB-225ms or a Carbowax-type column.[4][8] In some cases, hyphenating two different columns in tandem (e.g., a 30 m DB-225ms with a 30 m DB-5ms) can provide the best separation.[4][5]

  • Temperature Program : A slower temperature ramp rate can often improve the separation of closely eluting compounds.[9]

  • Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and resolution.[10]

  • Column Dimensions : Using a longer column with a smaller internal diameter and thinner film thickness generally leads to higher efficiency and better resolution.[11][12]

Q5: What should I do if I observe poor peak shape (fronting or tailing)?

A5: Poor peak shape can be caused by several factors:

  • Column Overload : Injecting too much sample can lead to peak fronting. Try reducing the injection volume or increasing the split ratio.[13]

  • Active Sites : Active sites in the injector liner or the column can cause peak tailing for polar analytes. Using a deactivated liner and ensuring a high-quality, inert column can mitigate this.[13]

  • Improper Column Installation : An improperly installed column can lead to poor peak shape. Ensure the column is installed correctly according to the manufacturer's instructions.[13]

Troubleshooting Guides

Guide 1: Poor Peak Resolution/Co-elution

This guide provides a systematic approach to troubleshooting poor peak resolution between BCFAs and other fatty acids.

G Troubleshooting Poor Peak Resolution A Start: Poor Peak Resolution Observed B Optimize GC Temperature Program (Slower ramp rate) A->B C Resolution Improved? B->C D Check Column Condition (Is it old or contaminated?) C->D No M End: Problem Resolved C->M Yes E Condition or Replace Column D->E F Resolution Improved? E->F G Evaluate Column Polarity (Is it appropriate for FAMEs?) F->G No F->M Yes H Select a Higher Polarity Column (e.g., DB-225ms) G->H I Resolution Improved? H->I J Optimize Carrier Gas Flow Rate I->J No I->M Yes K Resolution Improved? J->K L Consider 2D GC or Tandem Columns K->L No K->M Yes L->M

Caption: Troubleshooting workflow for poor peak resolution in GC-MS.

Guide 2: Low Signal Intensity/Poor Sensitivity

This guide addresses issues related to low signal intensity for your BCFA peaks.

G Troubleshooting Low Signal Intensity A Start: Low Signal Intensity B Check for Leaks in the System (Injector, fittings) A->B C Leaks Found? B->C D Repair Leaks C->D Yes E Check MS Ion Source (Is it clean?) C->E No D->A F Clean Ion Source E->F G Signal Improved? F->G H Verify Derivatization Efficiency (Check protocol and reagents) G->H No L End: Problem Resolved G->L Yes I Optimize Derivatization Protocol H->I J Signal Improved? I->J K Check Injection Technique and Syringe Condition J->K No J->L Yes M Signal Improved? K->M M->L Yes

Caption: Workflow for troubleshooting low signal intensity in GC-MS.

Quantitative Data Summary

Table 1: Recommended GC Columns for BCFA Separation

Column NameStationary PhaseDimensions (L x I.D., Film Thickness)PolarityRecommended For
DB-225ms50% Cyanopropylphenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µmPolarGood general-purpose column for FAMEs, including BCFAs.[4][5]
DB-5ms5% Phenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µmNon-polarCan be used in tandem with a polar column for enhanced separation.[4][5]
Carbowax type (e.g., Supelcowax™ 10)Polyethylene glycol (PEG)30 m x 0.25 mm, 0.25 µmPolarGood resolution for polyunsaturated fatty acids with minimal chain length overlap.[8]
Highly Polar Columns (e.g., CP-Sil 88™, BPX70™)Cyanopropyl polysiloxane100 m x 0.25 mm, 0.20 µmVery PolarExcellent resolution of positional and geometrical isomers, essential for trans fatty acids.[8]

Table 2: Optimized Derivatization Conditions

Derivatization ReagentReagent & SolventTemperature (°C)Time (min)pHKey Considerations
PFBBrPentafluorobenzyl bromide in acetone60907Effective for both short-chain straight and branched-chain fatty acids.[4][5]
BSTFAN,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS)6060N/ASilylates carboxylic, hydroxyl, and amino groups.[6]
BF3-Methanol12.5-14% Boron trifluoride in methanol60-7030-60N/AA preferred method for generating FAMEs from free fatty acids.[6][7]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

Objective: To convert free fatty acids into their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Sample containing fatty acids

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Autosampler vials with caps

  • Vortex mixer

  • Incubator or oven

Procedure:

  • Transfer 100 µL of the sample containing fatty acids into an autosampler vial.

  • Add 50 µL of 14% BF3-Methanol solution (approximately 10x molar excess).[6]

  • Cap the vial securely and vortex for 10 seconds.

  • Place the vial in an incubator or oven at 60°C for 60 minutes. Note: Temperature and time can be optimized for specific analytes.[6]

  • After cooling to room temperature, add 0.5 mL of saturated NaCl water solution to the vial.[6]

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[6]

  • Repeat the hexane extraction (step 6 and 7) twice more, combining the hexane layers in the vial with Na2SO4.

  • The sample is now ready for GC-MS analysis.

Protocol 2: General GC-MS Analysis of BCFAs

Objective: To separate and identify BCFAs using GC-MS.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 170°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 190°C at 4°C/min, hold for 5 minutes.

    • Ramp 3: Increase to 290°C at 5°C/min, hold for 2 minutes.

    • (This is an example program and should be optimized for specific applications).[5]

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis. The SIM mode can be used to improve sensitivity and selectivity for specific BCFAs.[4]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Procedure:

  • Equilibrate the GC-MS system.

  • Inject 1 µL of the derivatized sample.

  • Start the GC-MS data acquisition.

  • After the run is complete, process the data to identify and quantify the BCFAs based on their retention times and mass spectra. Compare with known standards for confirmation.

References

"common interferences in fatty acid methyl ester (FAME) analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FAME Analysis

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in FAME analysis?

A1: Interferences in FAME analysis can arise from various sources, including the sample matrix, sample preparation, and the GC system itself. Common interferences include:

  • From the Sample: Cholesterol in biological samples can co-elute with FAMEs, particularly docosahexaenoic acid (DHA, 22:6n-3)[1]. In low-fat, high-sugar products, acid hydrolysis can produce methyl levulinate, which may be mistaken for a FAME peak[2]. High molecular weight lipids can also remain in the column and elute in subsequent runs, causing "ghost peaks"[3].

  • From Sample Preparation: Incomplete derivatization of fatty acids to FAMEs can lead to inaccurate quantification and poor peak shapes[4][5]. Contaminants from reagents or labware can also be introduced during this stage.

  • From the GC System: Issues such as column overload, co-elution of similar FAMEs, and system contamination are frequent challenges[6][7]. Problems with the injector, detector, or gas flow can also lead to a variety of chromatographic issues[8][9].

Q2: I'm observing "ghost peaks" in my chromatograms. What could be the cause and how can I resolve it?

A2: Ghost peaks are typically caused by the elution of high molecular weight components from previous injections[3]. To resolve this, you can try the following:

  • Extend Run Time: Increase the final oven temperature and hold it for a longer duration to ensure all components elute from the column before the next injection[3].

  • Column Bake-out: If the problem persists, perform a column bake-out at a high temperature (while respecting the column's maximum temperature limit) with adequate carrier gas flow to clean the column[3].

  • Sample Clean-up: Consider implementing a sample clean-up step, such as using a silica (B1680970) gel column, before injecting your sample into the GC[3].

  • System Contamination Check: If ghost peaks are still present after a blank solvent injection, it indicates system contamination. In this case, check for and replace a contaminated septum or injection port liner, and ensure the syringe is thoroughly cleaned[3].

Q3: How can I resolve co-eluting or overlapping FAME peaks?

A3: Co-elution of FAMEs is a common challenge, especially in complex mixtures. Here are some strategies to improve separation:

  • Column Selection: The choice of GC column is critical. Highly polar stationary phases like biscyanopropyl are excellent for resolving cis and trans isomers[4][5]. For general FAME analysis, columns with Carbowax-type (polyethylene glycol) stationary phases are often used[4][5].

  • Optimize GC Method: Adjusting the temperature ramp rate can significantly improve separation. A slower temperature ramp can enhance the resolution of closely eluting peaks[10].

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution[11].

  • Carrier Gas Flow: Optimizing the carrier gas flow rate can also impact separation.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during FAME analysis.

Guide 1: Poor Peak Shape

Poor peak shape can significantly affect the accuracy of your results. The table below summarizes common peak shape problems, their potential causes, and suggested remedies.

Problem Potential Cause Suggested Remedy References
Peak Fronting Column overload (too much sample injected).Dilute the sample or reduce the injection volume.[6][12]
Incompatible solvent with the stationary phase.Ensure the sample solvent is compatible with the GC column's stationary phase.[12]
Peak Tailing Active sites in the inlet liner or column.Use a fresh, deactivated liner or trim the front end of the column.[12][13]
Column degradation.Replace the GC column.[14]
Incorrect injector temperature.Optimize the injector temperature.[9]
Peak Broadening Incorrect temperature (injector or detector).Ensure injector and detector temperatures are set appropriately. Low temperatures can cause broadening.[8]
Sub-optimal carrier gas flow rate.Adjust the carrier gas flow to the optimal rate for your column.
Split Peaks Incorrect initial oven temperature.The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[12]
Improperly installed column.Ensure the column is cut cleanly and installed at the correct height in the inlet.[12]
Guide 2: No Peaks or Missing Peaks

The absence of expected peaks can be a frustrating issue. The following workflow can help you diagnose the problem.

Caption: Troubleshooting workflow for the absence of peaks in FAME analysis.

Experimental Protocols

Protocol 1: Base-Catalyzed FAME Preparation (Small Scale)

This protocol is adapted for preparation in a 2-mL autosampler vial.

Materials:

Procedure:

  • To an empty, capped 2-mL autosampler vial, add 10 µL of the oil sample (which may be mixed with an internal standard solution).

  • Add 100 µL of NaOH in methanol to the vial to methylate the fatty acids.

  • Add 500 µL of hexane to extract the newly formed FAMEs.

  • Vortex the mixture at 1000 rpm for 30 seconds.

  • Allow the layers to separate for 2 minutes.

  • Transfer 100 µL of the upper hexane layer to a new, empty, capped 2-mL autosampler vial.

  • The sample is now ready for GC analysis.

This protocol is a scaled-down version of a manual preparation method[15].

Protocol 2: Acid-Catalyzed FAME Preparation

This is a general procedure for the derivatization of fatty acids to FAMEs.

Materials:

  • Lipid extract

  • Internal standard (e.g., C19:0)

  • Methylation reagent (e.g., 1.5% sulfuric acid in anhydrous methanol or boron trifluoride in methanol)[4][16]

  • Heptane (B126788)

  • 1M NaCl solution

  • Borosilicate vials with PTFE-lined caps

  • Heating block

Procedure:

  • Add the lipid extract and internal standard to a 2 mL borosilicate vial.

  • Add 800 µL of freshly prepared methylation reagent[16].

  • Add heptane to a final volume of 1 mL, cap the vial tightly, and vortex.

  • Place the vial on a heating block at 100°C for 1 hour[16].

  • Allow the vial to cool to room temperature.

  • Add 300 µL of 1M NaCl and 300 µL of heptane, then vortex to mix[16].

  • Allow the phases to separate and transfer the upper organic phase to a clean GC vial[16].

  • Repeat the extraction with heptane twice, pooling the heptane fractions[16].

  • If the FAME concentration is low, the sample can be carefully dried under a gentle stream of nitrogen and redissolved in a smaller volume of heptane[16].

  • Store the prepared FAMEs at -20°C until analysis[16].

References

"purification strategies to remove contaminants from 10-Methylhexadecanoic acid samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 10-Methylhexadecanoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in synthetic or extracted this compound samples?

A1: Samples of this compound can contain a variety of impurities depending on the synthesis route or extraction source. Common contaminants include:

  • Isomeric Fatty Acids: Positional isomers such as 15-methylhexadecanoic acid and 2-methylhexadecanoic acid are common.[1][2]

  • Other Saturated and Unsaturated Fatty Acids: Fatty acids of similar chain length and properties can be co-purified.

  • Residual Glycerides: Unconverted mono-, di-, and triglycerides may be present from the hydrolysis of fats and oils.[3]

  • Unsaponifiable Matter: Compounds like sterols and antioxidants that are not saponified during initial processing.[4]

  • Oxidation Products and Oligomers: Formed during processing or storage, especially at high temperatures.[3]

  • Solvents and Reagents: Residual solvents from extraction or synthesis and leftover reagents can contaminate the final product.[5]

Q2: How do I choose the best purification strategy for my this compound sample?

A2: The optimal purification strategy depends on the types and levels of contaminants, the required purity, and the scale of your operation.

  • For removing isomeric impurities: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often the most effective method.[6][7]

  • For separating saturated from unsaturated fatty acids: Silver ion chromatography is highly effective as it separates compounds based on the number and configuration of double bonds.[4][7][8]

  • For removing high and low boiling point impurities: Vacuum distillation is a suitable method for purifying crude fatty acids and removing color and odor compounds.[3][9][10][11]

  • For general purification and removal of polar impurities: Column chromatography on silica (B1680970) gel or an acid-base liquid-liquid extraction can be very effective.[7]

  • For increasing purity of a solid sample: Recrystallization from a suitable solvent can be a simple and effective final polishing step.[7][12][13]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: Purity assessment is crucial after any purification step. The most common methods are:

  • Gas Chromatography (GC): Often performed after converting the fatty acid to its methyl ester (FAME), GC provides excellent resolution and quantitative data on the fatty acid profile.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the target fatty acid and its isomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the purified compound and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or LC (LC-MS), it confirms the molecular weight and provides fragmentation patterns for structural elucidation.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During HPLC Purification
Symptom Possible Cause Suggested Solution
Co-eluting peaks or broad peaks Inappropriate mobile phase composition. Optimize the solvent gradient. For reversed-phase HPLC, adjust the acetonitrile (B52724)/water or methanol/water ratio. Small changes can significantly impact resolution.[6]
Sample overload. Reduce the injection volume or dilute the sample. Overloading the column is a common cause of peak fronting and poor separation.[14]
Injection solvent mismatch. Whenever possible, dissolve the sample in the initial mobile phase. A solvent stronger than the mobile phase can cause peak distortion.[14]
Column inefficiency. Ensure the column is properly packed and has not degraded. Consider using a column with a smaller particle size or a longer length for higher theoretical plates.[15]
Issue 2: Low Recovery or Yield After Purification
Symptom Possible Cause Suggested Solution
Low yield after recrystallization Sub-optimal solvent choice. The ideal solvent should dissolve the fatty acid well at high temperatures but poorly at low temperatures.[7] Experiment with a range of solvents or solvent mixtures.
Cooling rate is too fast. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[7]
Low recovery from chromatography Irreversible adsorption on the column. This can occur with highly active stationary phases (e.g., acidic silanol (B1196071) groups on silica).[14] Try deactivating the silica with a small amount of acid or base in the mobile phase, or switch to a different stationary phase.
Incomplete elution. Ensure the mobile phase is strong enough to elute all the compound. A final, strong solvent wash should be part of the protocol.
Product degradation during distillation Temperature is too high. Fatty acids can degrade at high temperatures.[9] Conduct the distillation under a deep vacuum (e.g., 2-10 mbar) to lower the boiling point.[9][11]
Presence of oxygen. Ensure the system is free of leaks to prevent oxidation at high temperatures.
Issue 3: Persistent Background Contamination in Analytical Blanks
Symptom Possible Cause Suggested Solution
Fatty acid peaks (e.g., palmitate, stearate) in blank runs Contaminated glassware. Fatty acids are notoriously persistent. Implement a rigorous cleaning protocol: rinse with organic solvents (e.g., acetone, ethyl acetate), soak in a cleaning solution (e.g., Decon 90), rinse with deionized water, and finally bake glassware in a furnace at high temperatures (e.g., 450°C for 6-8 hours).[16]
Contaminated solvents or reagents. Use high-purity, HPLC-grade, or "for residue analysis" grade solvents. Filter all solvents and mobile phases before use.[16]
Leaching from plasticware or septa. Avoid plastic containers wherever possible. Test septa for leaching by soaking them in a clean solvent and analyzing the extract.[16] Use PTFE-lined caps.

Purification Strategy Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound.

G cluster_contaminants Contaminant Type cluster_methods Purification Method start Start: Crude this compound Sample assess Assess Purity & Identify Contaminants (GC-MS, LC-MS, NMR) start->assess decision1 Major Contaminants? assess->decision1 isomers Isomers / Saturated Analogs decision1->isomers Yes recryst Recrystallization for Final Purity decision1->recryst No, Minor Impurities hplc Preparative HPLC (Reversed-Phase) isomers->hplc unsat Unsaturated Fatty Acids ag_chrom Silver Ion Chromatography unsat->ag_chrom polar Polar Impurities (Glycerides) lle_col LLE / Column Chromatography polar->lle_col boiling High/Low Boiling Point Impurities distill Vacuum Fractional Distillation boiling->distill final_product High-Purity this compound hplc->final_product ag_chrom->final_product distill->final_product lle_col->final_product recryst->final_product

Caption: Purification strategy selection workflow.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

This method is ideal for separating this compound from its isomers and other fatty acids of similar chain length.

  • Column Selection: Choose a C18 reversed-phase column with a suitable particle size (e.g., 5-10 µm) and dimensions for preparative scale work.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water.[6] Both solvents should be HPLC grade and filtered through a 0.45 µm filter. An acidic modifier like 0.1% formic acid or phosphoric acid can improve peak shape for free fatty acids.[6]

  • Sample Preparation: Dissolve the crude this compound sample in a solvent compatible with the mobile phase, such as the initial mobile phase composition, to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution: Develop a linear gradient method. For example, start with a higher water content (e.g., 30% acetonitrile) and increase the acetonitrile concentration over time (e.g., to 100% over 30 minutes). This will elute compounds based on increasing hydrophobicity.

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the elution profile using a UV detector (around 192-205 nm for fatty acids) or an evaporative light scattering detector (ELSD).[6] Collect fractions corresponding to the target peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using an analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Fractional Distillation

This method is suitable for purifying large quantities of crude fatty acids by separating them from low and high boiling point impurities.[3][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all joints are properly sealed for high vacuum.

  • Sample Charging: Charge the distillation flask with the crude fatty acid mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure between 2 and 10 mbar.[9] Lowering the pressure significantly reduces the boiling point, preventing thermal degradation.[9]

  • Heating: Gently heat the distillation flask using a heating mantle. The temperature should be carefully controlled to achieve a steady distillation rate. Typical temperatures range from 160 to 250°C, depending on the vacuum level.[3]

  • Fraction Collection:

    • Light Ends: Collect the initial, lower-boiling fraction, which contains volatile impurities.[3]

    • Heart Cut: As the temperature stabilizes, collect the main fraction containing the purified this compound.

    • Residue: High-boiling impurities and oligomers will remain in the distillation flask as residue.[11]

  • Analysis: Analyze the collected main fraction for purity using GC or HPLC.

Protocol 3: Troubleshooting Poor HPLC Peak Shape

This workflow provides a systematic approach to diagnosing and solving common issues with peak shape in chromatography.

G start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is the peak fronting? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_tailing Is the peak tailing? check_overload->check_tailing No end_node Solution: Improved Peak Shape reduce_load->end_node check_secondary Possible secondary interactions (e.g., with silanols). check_tailing->check_secondary Yes check_split Is the peak splitting? check_tailing->check_split No add_modifier Add acidic modifier (e.g., 0.1% TFA/Formic Acid) to mobile phase. check_secondary->add_modifier add_modifier->end_node check_column Check for column void or blocked frit. check_split->check_column Yes check_solvent Check injection solvent. check_split->check_solvent No replace_column Flush column or replace if necessary. check_column->replace_column check_column->check_solvent No replace_column->end_node use_mp Dissolve sample in mobile phase. check_solvent->use_mp use_mp->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

"method refinement for enhancing sensitivity of 10-Methylhexadecanoic acid detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 10-Methylhexadecanoic acid detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to improve the sensitivity of this compound detection?

A1: Derivatization is a crucial initial step for enhancing the detection of this compound, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This chemical process converts the fatty acid into a more volatile and less polar derivative, leading to improved peak shape and quantification.[1] The most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation.[1]

Q2: Which analytical technique is more sensitive for this compound, GC-MS or LC-MS/MS?

A2: Both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis. LC-MS/MS can offer very high sensitivity, especially when coupled with derivatization agents that enhance ionization efficiency. For instance, derivatization can lead to a significant increase in sensitivity, in some cases up to a 60,000-fold increase compared to non-derivatized methods.[1] GC-MS is also highly sensitive, particularly when using Selected Ion Monitoring (SIM) mode. The choice often depends on the sample matrix, available equipment, and the specific requirements of the study.

Q3: How can I minimize the loss of this compound during sample preparation?

A3: To prevent the loss of this compound, it is important to handle glassware properly. Silanization of glassware can mask polar groups on the glass surface, preventing the adsorption of analytes.[2] Additionally, proper storage of samples, typically at -80°C, is crucial to prevent degradation.[3] When performing liquid-liquid extractions, ensure complete phase separation to maximize recovery.

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[4] These effects can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively.[4] To mitigate matrix effects, it is recommended to use matrix-matched calibration standards and stable isotope-labeled internal standards.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in GC-MS Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding derivatization reagents.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Consider silanizing the liner.
Column overload.Dilute the sample or reduce the injection volume.
Low Signal Intensity/Poor Sensitivity Suboptimal ionization in MS.For LC-MS, select the appropriate ionization mode (positive or negative) and optimize source parameters (e.g., spray voltage, temperature). Consider derivatization to a more readily ionizable form.[1][2][6] For GC-MS, ensure the ion source is clean and operating correctly.
Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. Consider solid-phase extraction (SPE) for cleaner extracts.[7]
Analyte degradation.Ensure proper sample storage and minimize freeze-thaw cycles. Use antioxidants if necessary.
High Background Noise in Chromatogram Contaminated carrier or solvent gases.Use high-purity gases and install appropriate gas purifiers.
Contaminated GC inlet, column, or MS source.Clean the inlet and ion source. Bake out the column according to the manufacturer's instructions.
Bleed from the GC column.Use a high-quality, low-bleed column and operate within its recommended temperature range.
Poor Reproducibility of Results Inconsistent sample preparation.Use a standardized and validated sample preparation protocol. Automated sample preparation can improve reproducibility.[8]
Variability in injection volume.Use an autosampler for precise and consistent injections.
Fluctuations in instrument performance.Regularly perform instrument calibration and performance checks.

Data Presentation: Enhancing Sensitivity

The following tables summarize quantitative data demonstrating the impact of different methodological refinements on the sensitivity of fatty acid detection.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids with Different Derivatization and Analytical Methods.

AnalyteMethodDerivatization ReagentLODLOQReference
Fatty Acids (general)GC-FIDBF3/MeOH0.21 - 0.54 µg/mL0.64 - 1.63 µg/mL[9]
Fatty Acids (C10-C24)LC-ESI-MSAMMP1.0 - 4.0 nM-[2]
Fatty Acids (general)GC-EI-qMSPME-1.25 - 5.95 µg/L[10]
Very Long Chain Fatty AcidsLC-MSDMAQ-Improved Sensitivity[11]

Table 2: Improvement in Detection Sensitivity with Derivatization for LC-MS Analysis.

Derivatization ApproachFold Increase in SensitivityReference
Conversion to bis(hydroxymethyl) oxazoline (B21484) derivatives200-fold (for palmitic and oleic acid)[1]
Derivatization with cholamine2000-fold[1]
Coupling with AMPP using EDCI60,000-fold[1]
Derivatization with AMMP2500-fold (compared to underivatized)[2][6]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

Objective: To convert this compound to its more volatile methyl ester for sensitive GC-MS analysis.

Materials:

  • Dried lipid extract containing this compound

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract in a vial, add 1 mL of BF3-MeOH solution.

  • Cap the vial tightly and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from a Complex Biological Matrix

Objective: To isolate and purify this compound from interfering compounds in a biological sample prior to analysis.

Materials:

  • Biological sample extract (e.g., plasma, tissue homogenate)

  • C18 SPE cartridge

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane or other suitable elution solvent

  • SPE manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of water. Do not let the cartridge run dry.

  • Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of hexane or another appropriate non-polar solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction 1. Derivatization Derivatization to FAME Extraction->Derivatization 2. GCMS GC-MS System Derivatization->GCMS 3. Injection DataAcquisition Data Acquisition (SIM Mode) GCMS->DataAcquisition 4. PeakIntegration Peak Integration DataAcquisition->PeakIntegration 5. Quantification Quantification PeakIntegration->Quantification 6. Results Results Quantification->Results 7.

Caption: Workflow for this compound analysis by GC-MS.

Troubleshooting_Logic Start Analytical Issue Encountered Check_Chromatography Review Chromatogram (Peak Shape, Baseline) Start->Check_Chromatography Check_Instrument Check Instrument Performance (Calibration, Leaks) Start->Check_Instrument Check_SamplePrep Review Sample Preparation (Derivatization, Extraction) Start->Check_SamplePrep Poor_Peak_Shape Action: Optimize GC/LC Parameters, Check for Active Sites Check_Chromatography->Poor_Peak_Shape Poor Shape High_Noise Action: Check Gas/Solvent Purity, Clean System Check_Chromatography->High_Noise High Baseline Low_Sensitivity Action: Optimize MS Parameters, Improve Sample Cleanup Check_Instrument->Low_Sensitivity Low Signal Poor_Reproducibility Action: Standardize Protocols, Use Autosampler Check_SamplePrep->Poor_Reproducibility Inconsistent Results

Caption: A logical approach to troubleshooting common analytical issues.

References

"overcoming matrix effects in LC-MS analysis of 10-Methylhexadecanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 10-Methylhexadecanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS analysis of this compound.

Issue 1: Poor Sensitivity and Low Signal Intensity

Question: My signal for this compound is much lower than expected, or I'm struggling to achieve the required limits of detection (LOD) and quantification (LOQ). What could be the cause?

Answer:

Low signal intensity is a common problem in LC-MS analysis and is often attributed to ion suppression , a significant matrix effect.[1][2] Ion suppression occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3][4] In biological samples such as plasma or serum, phospholipids (B1166683) are a primary cause of this phenomenon.[2][3]

Troubleshooting Steps:

  • Assess Matrix Effects: First, confirm that matrix effects are the root cause. You can do this using a post-extraction spiking experiment to quantify the extent of ion suppression.[1][3]

  • Optimize Sample Preparation: Improving sample cleanup is the most effective way to combat ion suppression.[5] The goal is to remove interfering components, particularly phospholipids, before injection.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar matrix components. A double LLE, using a nonpolar solvent like hexane (B92381) first to remove hydrophobic interferences, can be particularly effective.[5]

    • Solid-Phase Extraction (SPE): SPE offers more selective cleanup than protein precipitation.[6] Mixed-mode or phospholipid-removal specific cartridges (e.g., HybridSPE) can provide a cleaner extract.[3][4]

  • Enhance Chromatographic Separation: Modify your LC method to improve the separation between this compound and co-eluting matrix components.[1][7] This can be achieved by adjusting the gradient profile, especially by slowing down the ramp rate around the analyte's retention time.[7]

  • Sample Dilution: A straightforward initial step is to dilute the sample.[1][7][8] This reduces the concentration of all matrix components. However, this is only viable if the analyte concentration is sufficiently high to remain above the instrument's detection limit after dilution.[1]

  • Consider Derivatization: Fatty acids can exhibit poor ionization efficiency.[9][10] Chemical derivatization can enhance the ionization efficiency and sensitivity of this compound.[9][11]

Issue 2: Inconsistent and Irreproducible Results

Question: I'm observing high variability in peak areas and retention times for my this compound standard and QC samples across different injections. Why is this happening?

Answer:

Inconsistent and irreproducible results are classic symptoms of uncompensated matrix effects.[2][12] Sample-to-sample variation in the matrix composition can lead to different degrees of ion suppression, causing this variability.[8] Additionally, the buildup of matrix components like phospholipids on the LC column can lead to shifting retention times and erratic elution.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects.[5][8] A SIL-IS for this compound (e.g., 10-Methylhexadecanoic-d3 acid) will have nearly identical chemical properties and chromatographic behavior to the analyte. It will therefore experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[5][8]

  • Improve Sample Cleanup: A more aggressive and consistent sample preparation method, such as SPE or LLE, will minimize the variability in the final extract's matrix composition.[7][8]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (e.g., control plasma).[8] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Optimize Chromatography: Ensure your LC method provides adequate separation. Poor chromatography can exacerbate matrix effects. Consider using metal-free columns if you suspect interaction between your analyte and the stainless steel hardware of standard columns, which can cause peak shape issues and signal loss.[13]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][14]

Q2: How can I quantitatively determine if my analysis is affected by matrix effects?

A2: The most common quantitative method is the post-extraction spiking experiment .[1][3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent at the same concentration. The ratio of these two responses reveals the degree of ion suppression or enhancement.[3]

Q3: What is the difference between matrix effect and recovery?

A3: It is crucial not to confuse these two parameters.

  • Recovery measures the efficiency of the sample preparation process, i.e., how much of the analyte is lost during extraction. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect measures how the remaining matrix components affect the analyte's ionization. It is determined by comparing the analyte response in a post-extraction spiked sample to the response in a neat solvent.

Q4: Are there specific sample preparation techniques recommended for fatty acids like this compound?

A4: Yes. For fatty acids in biological matrices, the primary goal is to remove phospholipids.

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and can result in significant matrix effects.[2][6]

  • Liquid-Liquid Extraction (LLE): LLE using a solvent system like hexane/isopropanol is effective for extracting lipids while leaving behind more polar interferences.[15]

  • Solid-Phase Extraction (SPE): This is a highly effective technique. Options range from general-purpose reversed-phase (e.g., C18) cartridges to specialized phospholipid removal plates (e.g., HybridSPE-Phospholipid), which can remove over 99% of phospholipids.[3]

Q5: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

A5: It is best practice to always use a SIL-IS in quantitative bioanalytical LC-MS methods.[5] While optimizing sample preparation and chromatography can reduce matrix effects, they often cannot be eliminated completely.[5] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thereby providing the most reliable correction for any remaining matrix effects and improving data accuracy and precision.[5][8]

Data and Protocols

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques for removing phospholipids, a primary source of interference in lipid analysis.

Sample Preparation TechniquePhospholipid Removal EfficiencyThroughputSelectivityKey Considerations
Protein Precipitation (PPT) LowHighLowSimple and fast, but results in the "dirtiest" extract with significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Medium to HighMediumMediumGood for removing highly polar and non-polar interferences.[5] Can be more labor-intensive.
Solid-Phase Extraction (SPE) HighMediumHighExcellent for removing salts and phospholipids. Requires method development.[1][3]
HybridSPE®-Phospholipid Very High (>99%)HighVery HighCombines the simplicity of PPT with highly selective phospholipid removal.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

This protocol allows for the calculation of the matrix effect (ME).

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound and its SIL-IS into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., control plasma) through the entire extraction procedure. Spike the analyte and SIL-IS into the final, clean extract.[3]

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery).[3]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Analysis

This is a generalized protocol using a reversed-phase (C18) SPE cartridge.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of water (or an aqueous buffer) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and highly polar interferences.

    • Wash with 1 mL of a moderately non-polar solvent (e.g., 40-50% methanol in water) to remove phospholipids.

  • Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

start Inconsistent Results or Low Signal Intensity assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_me Matrix Effect Observed? assess->is_me no_me No Significant ME. Investigate Other Causes (e.g., instrument issues) is_me->no_me No use_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_me->use_sil Yes optimize_sp Optimize Sample Prep (SPE, LLE, Phospholipid Removal) use_sil->optimize_sp optimize_lc Optimize LC Separation (Gradient, Column) optimize_sp->optimize_lc reassess Re-evaluate Performance optimize_lc->reassess reassess->is_me Issue Persists end Method Optimized reassess->end Issue Resolved

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

General Experimental Workflow for LC-MS Analysis

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing sample Biological Sample (e.g., Plasma) spike Spike with SIL-IS sample->spike extract Extraction / Cleanup (SPE, LLE, etc.) spike->extract reconstitute Dry & Reconstitute extract->reconstitute lcms LC-MS/MS Injection and Data Acquisition reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Reporting quantify->report

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

References

Technical Support Center: Optimization of Derivatization for 10-Methylhexadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 10-Methylhexadecanoic acid for analysis, typically by gas chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Peak in Chromatogram Incomplete derivatization reaction.• Increase reaction time and/or temperature.[1] • Ensure the catalyst (e.g., BF3, H2SO4) is active and added in the correct proportion.[2] • For silylation, use a catalyst like TMCS to enhance the reactivity of the silylating agent.[3][4] • Check for the presence of moisture, which can inhibit the reaction; ensure all solvents and the sample are anhydrous.[1][3]
Degradation of the derivatized product.• Analyze the sample as soon as possible after derivatization.[3] • Store derivatized samples at a low temperature and under an inert atmosphere if immediate analysis is not possible.
Loss of sample during workup.• Ensure proper phase separation during liquid-liquid extraction. • Use a gentle stream of nitrogen for solvent evaporation to prevent loss of volatile derivatives. • Silanize glassware to prevent adsorption of the analyte.[5]
Multiple or Broad Peaks for the Analyte Presence of unreacted starting material.• Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.[1]
Formation of byproducts.• Use high-purity reagents and solvents to avoid side reactions. • Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Tailing peaks in the chromatogram.• This can be caused by the interaction of the polar carboxyl group with the GC column.[3] Ensure derivatization is complete to neutralize this polarity.[6]
Poor Reproducibility Inconsistent reaction conditions.• Precisely control reaction time, temperature, and reagent volumes. • Use an internal standard to account for variations in derivatization efficiency and injection volume.
Presence of water or other contaminants.• Use freshly opened, high-purity solvents and reagents. • Dry samples thoroughly before derivatization.[3]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the successful analysis of fatty acids like this compound by GC. The primary reasons are to:

  • Increase Volatility: The carboxylic acid group makes the molecule polar and prone to hydrogen bonding, resulting in low volatility. Derivatization converts this group into a less polar, more volatile ester or silyl (B83357) ester.[6]

  • Improve Peak Shape: The polar nature of the underivatized acid can lead to interactions with the GC column's stationary phase, causing peak tailing and poor chromatographic resolution.[3]

  • Enhance Thermal Stability: Derivatization can improve the thermal stability of the molecule, preventing degradation at the high temperatures used in the GC inlet and column.

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters.[3][6]

  • Esterification: This is typically achieved using an alcohol (e.g., methanol) in the presence of an acid catalyst such as Boron Trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid (H2SO4).[2][3] Base-catalyzed methods using reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) are also used.[7]

  • Silylation: This involves reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS).[3][6]

Q3: How do I choose between esterification and silylation?

A3: The choice depends on the sample matrix and the presence of other functional groups.

  • Esterification with BF3-methanol is a robust and widely used method specifically for fatty acids.[3]

  • Silylation with BSTFA is a powerful derivatizing agent that reacts with a wide range of functional groups, including hydroxyl and amine groups.[3] This can be an advantage if you are analyzing multiple types of compounds in a single run, but it can also lead to unwanted side reactions in complex samples.[3] TMS derivatives can also be sensitive to moisture.[1]

Q4: How can I optimize the reaction time and temperature for the derivatization of this compound?

A4: To optimize the reaction conditions, you can perform a time-course and temperature-gradient experiment. Analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60, 90 minutes) and at various temperatures (e.g., 60°C, 80°C, 100°C). Plot the peak area of the derivatized product against time and temperature to determine the conditions that yield the highest and most consistent product formation.

Q5: What are the best practices for handling and storing derivatization reagents?

A5: Most derivatization reagents are sensitive to moisture and air.[1] It is essential to:

  • Store reagents in a desiccator or under an inert atmosphere.

  • Use a syringe or a dry needle to pierce the septum of the reagent vial to prevent introducing moist air.

  • Use freshly opened solvents and reagents whenever possible.

Experimental Protocols

The following are generalized protocols for the derivatization of fatty acids. These should be optimized for this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This method is suitable for converting this compound to its fatty acid methyl ester (FAME).

Materials:

  • Dried sample containing this compound

  • 14% Boron trifluoride in methanol (B129727) (BF3-Methanol)

  • Hexane (B92381) (or Heptane)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

Procedure:

  • To the dried sample in a screw-capped tube, add 2 mL of 14% BF3-Methanol.[8]

  • Cap the tube tightly and heat at 100°C for 30 minutes.[8] (Note: Optimal time and temperature may vary and should be determined empirically).[6]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[8]

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.[8]

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[8]

  • The hexane layer containing the FAME is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This method converts this compound to its trimethylsilyl (TMS) ester.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Autosampler vials with caps

  • Heating block or oven

Procedure:

  • Place the dried sample in an autosampler vial.

  • Add an appropriate volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[6] The reagent should be in molar excess.[1]

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60°C for 60 minutes.[3][6] (Note: Optimal time and temperature may vary).

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample 10-Methylhexadecanoic Acid Sample Dry Dry Sample Sample->Dry Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Dry->Add_Reagent Heat Heat Reaction (e.g., 100°C, 30 min) Add_Reagent->Heat Quench Quench Reaction (add H2O/NaCl) Heat->Quench Extract Extract with Organic Solvent (Hexane) Quench->Extract Dry_Extract Dry Organic Layer (Na2SO4) Extract->Dry_Extract GCMS GC-MS Analysis Dry_Extract->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Derivatization Start Low/No Product Peak Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Degradation Product Degradation? Incomplete_Rxn->Degradation No Optimize_Conditions Increase Time/Temp Check Reagents Ensure Anhydrous Conditions Incomplete_Rxn->Optimize_Conditions Yes Loss Sample Loss? Degradation->Loss No Analyze_ASAP Analyze Sample Immediately Store Properly Degradation->Analyze_ASAP Yes Improve_Workup Optimize Extraction Use Gentle Evaporation Silanize Glassware Loss->Improve_Workup Yes End Problem Solved Loss->End No Optimize_Conditions->End Analyze_ASAP->End Improve_Workup->End

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 10-Methylhexadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids such as 10-methylhexadecanoic acid is crucial for various applications, from microbial characterization to biomarker discovery. The validation of the analytical methods used for this quantification ensures the reliability, reproducibility, and accuracy of the obtained data. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice of analytical technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for validated methods for branched-chain fatty acids, the class to which this compound belongs.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ** > 0.99> 0.99
Limit of Quantification (LOQ) 1 - 10 µM0.003 – 15 ng/mL[1]
Intra-day Precision (%RSD) < 15%< 12%[2]
Inter-day Precision (%RSD) < 15%< 20%[2]
Accuracy/Recovery (%) **85 - 115%92 - 120%[2]
Sample Throughput LowerHigher
Derivatization Typically required (e.g., FAME)Can be performed with or without derivatization

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative protocols for the quantification of branched-chain fatty acids using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) following Fatty Acid Methyl Ester (FAME) Derivatization

This is a classic and robust method, particularly common for the analysis of bacterial fatty acids.

1. Sample Preparation (Saponification, Methylation, and Extraction)

  • Harvesting: Approximately 40 mg of bacterial cells are collected.

  • Saponification: Cells are treated with 1.0 mL of a saponification reagent (e.g., sodium hydroxide (B78521) in methanol) and heated in a boiling water bath for 30 minutes to release the fatty acids from lipids.

  • Methylation: After cooling, a methylation reagent (e.g., hydrochloric acid in methanol) is added, and the mixture is heated to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Extraction: The FAMEs are extracted from the aqueous phase using an organic solvent like a hexane (B92381) and methyl tert-butyl ether mixture.

  • Base Wash: The organic extract is washed with a dilute sodium hydroxide solution to remove any remaining impurities. The final organic phase is transferred to a GC vial for analysis.

2. GC-MS Analysis

  • Gas Chromatograph: An Agilent 6890 or similar system is commonly used.

  • Column: A phenyl methyl silicone fused silica (B1680970) capillary column (e.g., 25m x 0.2mm) is often employed.

  • Carrier Gas: Hydrogen or Helium.

  • Injection: Splitless injection is frequently used for trace analysis.

  • Oven Temperature Program: A typical program starts at 170°C and ramps up to 270°C at a rate of 5°C per minute.

  • Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can sometimes be performed without derivatization, simplifying sample preparation.

1. Sample Preparation (without derivatization)

  • Extraction: A simple protein precipitation and liquid-liquid extraction is often sufficient. For example, plasma samples can be precipitated with a cold solvent like isopropanol.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the fatty acids is transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is typically used for the separation of fatty acids.[1]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid like formic acid to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of fatty acids.

Methodology and Workflow Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation MethodDevelopment Method Development DefineParameters Define Validation Parameters MethodDevelopment->DefineParameters Linearity Linearity & Range DefineParameters->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity Precision->Selectivity LOQ Limit of Quantification Selectivity->LOQ Stability Stability LOQ->Stability ValidationReport Validation Report Stability->ValidationReport

Caption: General workflow for the validation of an analytical method.

Caption: Comparison of GC-MS and LC-MS/MS workflows.

References

A Comparative Guide to Inter-Laboratory Measurement of 10-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 10-methylhexadecanoic acid, a branched-chain fatty acid of interest in various biological and pharmaceutical research areas. Given the absence of standardized inter-laboratory studies for this specific analyte, this document outlines the essential experimental protocols and performance benchmarks for the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to facilitate methodological standardization and ensure data comparability across different research facilities.

Introduction to Analytical Methodologies

The accurate quantification of fatty acids like this compound from complex biological matrices is crucial for metabolic studies, biomarker discovery, and drug development. The two leading platforms for this analysis are GC-MS and LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for fatty acid analysis. It offers high chromatographic resolution and is considered a gold standard for lipid profiling.[1] However, it necessitates a derivatization step to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method that can often analyze fatty acids directly without derivatization, although derivatization can be employed to enhance sensitivity.[3][4] LC-MS is particularly advantageous for its high sensitivity and selectivity in complex biological samples.[3]

Proposed Inter-Laboratory Study Workflow

To ensure consistency and comparability of results, a structured workflow for the inter-laboratory study is proposed. This involves the distribution of standardized samples and a clear protocol for analysis and data reporting.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Submission & Evaluation A Central Laboratory Prepares Homogenized Biological Samples (e.g., Plasma, Serum) B Samples Spiked with Known Concentrations of This compound A->B C Preparation of a Standard Reference Material (SRM) with Certified Concentration B->C D Distribution of Blinded Samples and SRM to Participating Laboratories C->D E Each Laboratory Follows Standardized Protocols (GC-MS and/or LC-MS) D->E F Analysis of Blinded Samples and SRM E->F G Quantification using Internal and External Standards F->G H Submission of Raw Data, Calculated Concentrations, and Validation Parameters G->H I Statistical Analysis of Results (e.g., Z-scores, % Recovery) H->I J Final Report Summarizing Inter-Laboratory Performance I->J G cluster_gcms GC-MS Analysis Workflow A Sample Preparation: Lipid Extraction B Derivatization: Conversion to FAMEs A->B C Injection into GC System B->C D Separation on Capillary Column (e.g., HP-5MS) C->D E Ionization (Electron Ionization) D->E F Mass Analysis (Quadrupole) E->F G Detection and Data Acquisition F->G H Quantification using Internal Standard G->H G cluster_lcms LC-MS Analysis Workflow A Sample Preparation: Lipid Extraction B Reconstitution in LC Mobile Phase A->B C Injection into LC System B->C D Separation on C18 Column C->D E Ionization (Electrospray - ESI) D->E F Mass Analysis (Tandem MS) E->F G Detection and Data Acquisition F->G H Quantification using Isotope-Labeled Internal Standard G->H

References

A Comparative Analysis of 10-Methylhexadecanoic Acid and Iso/Anteiso-Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 10-methylhexadecanoic acid and the terminally branched iso- and anteiso-fatty acids. Intended for researchers, scientists, and drug development professionals, this document objectively compares their structural features, physicochemical properties, and biological activities, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate further research.

Introduction: A Look at Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups along their acyl chain. This structural variation from their straight-chain counterparts imparts unique physical and biological properties. This guide focuses on two distinct types of BCFAs: this compound, a mid-chain branched fatty acid, and the more commonly studied iso- and anteiso-fatty acids, which are terminally branched.

This compound , also known as 10-methylpalmitic acid, is a saturated fatty acid with a methyl group located at the 10th carbon position.[1] It is a long-chain fatty acid found in various natural sources, including marine sponges like Agelas conifera and Callyspongia fallax.[2][3]

Iso- and anteiso-fatty acids are characterized by a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end of the fatty acid chain.[4] These fatty acids are major components of the cell membranes of many bacteria and are also found in various other organisms, playing a crucial role in maintaining membrane fluidity.[5][6]

Structural and Physicochemical Properties

The position of the methyl branch significantly influences the physical properties of these fatty acids, particularly their melting points and how they pack within a lipid bilayer.

PropertyThis compound15-Methylhexadecanoic Acid (iso-C17:0)14-Methylhexadecanoic Acid (anteiso-C17:0)
Chemical Formula C17H34O2[3][7]C17H34O2C17H34O2
Molecular Weight 270.45 g/mol [1]270.45 g/mol 270.45 g/mol
Structure Mid-chain methyl branchMethyl branch on the penultimate carbonMethyl branch on the antepenultimate carbon
Melting Point Data not readily available in comparative studiesGenerally higher than anteiso-isomersGenerally lower than iso-isomers

Comparative Biological Activity

While direct comparative studies of this compound against iso- and anteiso-fatty acids are limited, the biological activities of the latter two have been compared, particularly in the context of bacterial membrane adaptation.

Impact on Cell Membrane Fluidity

The primary distinction in the biological function of iso- and anteiso-BCFAs lies in their effect on cell membrane fluidity. The position of the methyl group affects the packing of the acyl chains, with anteiso-fatty acids causing a greater disruption.

Key Findings:

  • Anteiso-BCFAs are more effective at increasing membrane fluidity compared to their iso-counterparts.[5] This is crucial for microorganisms like Listeria monocytogenes, which increase their proportion of anteiso-fatty acids to adapt to low temperatures.[5]

  • Studies in Bacillus subtilis have shown that cells enriched with anteiso-BCFAs exhibit higher membrane fluidity than those enriched with iso-BCFAs.

Quantitative Data: Membrane Fluidity in Bacillus subtilis

Fatty Acid EnrichmentPredominant BCFA TypeDPH Anisotropy (Arbitrary Units)Implied Membrane Fluidity
Wild TypeMix of iso- and anteiso-~0.245Normal
Iso-BCFA Enriched~77% iso-BCFAs~0.250Lower
Anteiso-BCFA Enriched~77% anteiso-BCFAs~0.235Higher

Note: Lower Diphenylhexatriene (DPH) anisotropy values indicate higher membrane fluidity.

The effect of this compound on membrane fluidity has not been extensively studied in a comparative context. However, it is generally understood that any branching along the fatty acid chain will disrupt the ordered packing of the lipid tails, leading to an increase in membrane fluidity compared to straight-chain saturated fatty acids.

Differential Effects on Gene Expression

Emerging research indicates that iso- and anteiso-BCFAs can have distinct effects on gene expression, particularly in pathways related to lipid metabolism and inflammation.

Summary of Gene Expression Changes in HepG2 Cells

GeneFunctionEffect of Iso-BCFA (14-MPA)Effect of Anteiso-BCFA (12-MTA)
FASN Fatty Acid SynthesisDecreased ExpressionIncreased Expression
SREBP1 Regulation of Lipid MetabolismDecreased ExpressionNo Significant Effect
CRP Inflammatory MarkerDecreased ExpressionIncreased Expression
IL-6 Pro-inflammatory CytokineDecreased ExpressionIncreased Expression

14-MPA: 14-methylpentadecanoic acid (an iso-BCFA), 12-MTA: 12-methyltetradecanoic acid (an anteiso-BCFA).

Currently, there is a lack of data on the specific effects of this compound on these gene expression pathways.

Biosynthesis of Iso- and Anteiso-Fatty Acids in Bacteria

The biosynthesis of iso- and anteiso-fatty acids in bacteria is well-characterized and provides a clear example of a biological pathway involving these molecules. The process utilizes branched-chain amino acids as primers.

Iso_Anteiso_Biosynthesis cluster_primers Branched-Chain Amino Acid Precursors cluster_intermediates Branched-Chain Acyl-CoA Primers cluster_products Final Branched-Chain Fatty Acids Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA iso-C15, iso-C17 iso-C15, iso-C17 Isovaleryl-CoA->iso-C15, iso-C17  + Malonyl-CoA anteiso-C15, anteiso-C17 anteiso-C15, anteiso-C17 2-Methylbutyryl-CoA->anteiso-C15, anteiso-C17  + Malonyl-CoA iso-C14, iso-C16 iso-C14, iso-C16 Isobutyryl-CoA->iso-C14, iso-C16  + Malonyl-CoA

Biosynthesis of iso- and anteiso-fatty acids from branched-chain amino acids.

A corresponding well-defined signaling pathway for this compound has not been identified in the reviewed literature.

Experimental Protocols

The analysis of branched-chain fatty acids typically involves their extraction from a biological matrix, derivatization to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

General Protocol for BCFA Analysis by GC-MS
  • Lipid Extraction: Total lipids are extracted from the sample (e.g., bacterial cells, tissue) using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic NaOH) to release the fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: The FAMEs are extracted from the aqueous phase using an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are analyzed by GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluting FAMEs, and the resulting fragmentation patterns are used to identify the specific fatty acids.

Experimental_Workflow Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction  (e.g., Chloroform:Methanol) Saponification_Methylation Saponification_Methylation Lipid_Extraction->Saponification_Methylation  (e.g., Methanolic NaOH, BF3-Methanol) FAME_Extraction FAME_Extraction Saponification_Methylation->FAME_Extraction  (e.g., Hexane) GC_MS_Analysis GC_MS_Analysis FAME_Extraction->GC_MS_Analysis Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis  (Identification and Quantification)

General workflow for the analysis of branched-chain fatty acids.

Conclusion

This compound and iso/anteiso-fatty acids represent distinct classes of branched-chain fatty acids with unique structural and, consequently, functional characteristics. While the terminally branched iso- and anteiso-fatty acids have been shown to play a critical role in modulating membrane fluidity and gene expression, the biological significance of the mid-chain branched this compound is less understood. The available data strongly supports the differential effects of iso- and anteiso-fatty acids, with the latter having a more pronounced fluidizing effect on cell membranes.

Further research is warranted to directly compare the biological activities of mid-chain branched fatty acids like this compound with their terminally branched counterparts. Such studies would provide valuable insights into the structure-function relationships of these important lipid molecules and could inform their potential applications in drug development and biotechnology.

References

A Comparative Guide to the Biological Activities of 10-Methylhexadecanoic Acid and Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 10-Methylhexadecanoic acid, a branched-chain fatty acid, and palmitic acid, a straight-chain saturated fatty acid. While direct comparative studies on this compound are limited, this document synthesizes available data on its class of fatty acids and contrasts it with the extensively studied palmitic acid. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

At a Glance: Key Differences in Biological Activity

Biological ActivityThis compound (inferred from Branched-Chain Fatty Acids)Palmitic Acid
Inflammatory Response Generally considered to have anti-inflammatory properties.Predominantly pro-inflammatory, inducing the production of cytokines like IL-6 and TNF-α.[1]
Metabolic Effects May improve insulin (B600854) sensitivity and reduce triglyceride synthesis.Associated with insulin resistance and lipid accumulation in non-adipose tissues.
Anticancer Potential Some branched-chain fatty acids exhibit anti-proliferative effects on cancer cells.Has conflicting roles; it can promote metastasis in some cancers but also induce apoptosis in others.

In-Depth Analysis of Biological Activities

This compound: An Insight from Branched-Chain Fatty Acids

Direct experimental data on the biological activities of this compound are scarce. However, as a methyl-branched fatty acid, its properties can be inferred from studies on similar branched-chain fatty acids (BCFAs). BCFAs are recognized for their distinct metabolic and signaling effects compared to their straight-chain counterparts.

Generally, BCFAs are reported to possess beneficial biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering properties. For instance, some BCFAs can reduce inflammation by decreasing the expression of pro-inflammatory factors.

Palmitic Acid: A Well-Characterized Saturated Fatty Acid

Palmitic acid (hexadecanoic acid) is the most common saturated fatty acid in animals and plants.[2] Its biological activities have been extensively studied and are often associated with pro-inflammatory and metabolic dysregulation when in excess.

Palmitic acid is known to activate several inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and NF-κB pathways, leading to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] In terms of metabolic effects, elevated levels of palmitic acid are linked to the development of insulin resistance in skeletal muscle and liver cells by impairing the insulin signaling pathway, particularly the PI3K/Akt pathway.[3] Furthermore, palmitic acid can induce endoplasmic reticulum stress and apoptosis in various cell types. While some studies suggest it has anti-tumor properties in certain cancers, others indicate it can promote cancer cell migration and invasion.

Comparative Data on Biological Effects

Table 1: Effects on Inflammatory Markers

Fatty AcidCell TypeConcentrationEffect on Cytokine ProductionReference
Palmitic Acid Human Hepatocytes (HepG2)150 µMIncreased IL-8 expression
Palmitic Acid Human Monocytic Cells (THP-1)150 µMIncreased pro-IL-1β expression and IL-1β secretion[4]
Phytanic Acid (a BCFA) Mouse SplenocytesNot specifiedDownregulates NF-κB pathway, exerting immunomodulatory effects[5]

Table 2: Effects on Metabolic Pathways

Fatty AcidCell TypeConcentrationEffect on Signaling PathwayReference
Palmitic Acid Differentiated Human Neuroblastoma CellsNot specifiedInhibits insulin/PI3K/Akt signaling[3]
Palmitic Acid Human Prostate Cancer CellsNot specifiedSuppresses the PI3K/Akt pathway[6]
Branched-Chain Fatty Acids (general) Not specifiedNot specifiedActivate PPARα, reducing triglyceride synthesis

Experimental Protocols

Measurement of Cytokine Production in Response to Fatty Acid Treatment

This protocol outlines the steps to measure the production of pro-inflammatory cytokines from cultured cells treated with fatty acids.

1. Cell Culture and Treatment:

  • Plate cells (e.g., RAW 264.7 macrophages or THP-1 monocytes) in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Prepare fatty acid solutions by dissolving them in a suitable solvent (e.g., ethanol) and then complexing them with fatty acid-free bovine serum albumin (BSA) in the culture medium.

  • Treat the cells with different concentrations of the fatty acid-BSA complex or BSA control for a specified period (e.g., 24 hours).

2. Supernatant Collection:

  • After the incubation period, centrifuge the plates to pellet any detached cells.

  • Carefully collect the cell culture supernatant and store it at -80°C until analysis.

3. Cytokine Quantification:

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using the provided cytokine standards.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.

  • Normalize the results to the total protein content of the cells in each well, if necessary.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol describes how to assess the activation status of the PI3K/Akt signaling pathway in cells treated with fatty acids.

1. Cell Lysis:

  • After fatty acid treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and key upstream (PI3K) or downstream (e.g., mTOR, GSK3β) proteins overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Oil Red O Staining for Lipid Accumulation

This protocol details the staining of intracellular lipid droplets in cells treated with fatty acids.

1. Cell Fixation:

  • After fatty acid treatment, wash the cells with PBS.

  • Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.

2. Staining:

  • Prepare the Oil Red O working solution by diluting a stock solution (0.35 g Oil Red O in 100 ml isopropanol) with water (6:4 ratio), allowing it to sit, and then filtering.[7]

  • Wash the fixed cells with water and then with 60% isopropanol (B130326).[7]

  • Remove the isopropanol and add the Oil Red O working solution to the cells, incubating for 10-15 minutes at room temperature.[7]

3. Washing and Counterstaining:

  • Remove the staining solution and wash the cells with 60% isopropanol, followed by several washes with water.[7]

  • For visualization of nuclei, a counterstain with hematoxylin (B73222) can be performed.

4. Visualization and Quantification:

  • Visualize the stained lipid droplets (which will appear red) under a microscope.

  • For quantification, the stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured spectrophotometrically at approximately 500 nm.[7]

Signaling Pathways and Experimental Workflows

Palmitic_Acid_Inflammatory_Pathway PA Palmitic Acid TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines

Palmitic acid-induced inflammatory signaling pathway.

Palmitic_Acid_Metabolic_Pathway PA Palmitic Acid InsulinReceptor Insulin Receptor PA->InsulinReceptor Inhibits PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt GlucoseUptake Glucose Uptake Akt->GlucoseUptake

Inhibition of insulin signaling by palmitic acid.

Experimental_Workflow_Cytokine_Measurement start Start: Cell Seeding treatment Fatty Acid Treatment start->treatment collection Supernatant Collection treatment->collection analysis Cytokine Analysis (ELISA / Multiplex Assay) collection->analysis end End: Data Quantification analysis->end

Workflow for measuring cytokine production.

Conclusion

The biological activities of this compound and palmitic acid appear to be distinct, largely based on the general characteristics of branched-chain versus straight-chain saturated fatty acids. While palmitic acid is well-documented to be pro-inflammatory and to contribute to metabolic dysfunction, the available, albeit limited, evidence suggests that branched-chain fatty acids like this compound may exert opposing, beneficial effects.

It is crucial to emphasize that the biological activities attributed to this compound in this guide are largely inferred from studies on the broader class of BCFAs. Direct experimental investigation into the specific effects of this compound is warranted to confirm these potential activities and to fully elucidate its therapeutic potential. The provided experimental protocols offer a framework for such future investigations, enabling a direct and quantitative comparison with palmitic acid. This will be essential for researchers and professionals in drug development seeking to understand and harness the nuanced biological roles of different fatty acid structures.

References

Evaluating 10-Methylhexadecanoic Acid as a Potential Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Methylhexadecanoic acid, a branched-chain fatty acid, has emerged as a molecule of interest in the search for novel disease biomarkers. Alterations in fatty acid metabolism are increasingly recognized as a hallmark of various pathological conditions, including metabolic disorders and cancer. This guide provides a comparative analysis of this compound against other potential and established biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison

While research specifically isolating this compound as a standalone biomarker is still emerging, studies on fatty acid profiles have provided valuable insights. A notable study on prostate cancer detection compared a urinary fatty acid (FA) model, which included 20 different fatty acids, against the standard Prostate-Specific Antigen (PSA) test.

Table 1: Performance of a Urinary Fatty Acid Model vs. PSA in Prostate Cancer Detection[1][2][3]
Biomarker ModelArea Under the Curve (AUC)SensitivitySpecificity
Urinary Fatty Acid Model 0.71 (95% CI = 0.67–0.75)0.480.83
Prostate-Specific Antigen (PSA) 0.51 (95% CI = 0.46–0.66)0.440.71

The fatty acid model demonstrated a significantly higher AUC value compared to the PSA test, indicating better overall diagnostic accuracy. The higher specificity of the fatty acid model is particularly noteworthy, as it suggests a lower rate of false positives, which could help in reducing unnecessary biopsies. While this study provides a strong case for a panel of fatty acids as a biomarker, further research is needed to delineate the specific contribution of this compound to this model and to validate its utility in other diseases.

Experimental Protocols

The standard and most reliable method for the quantitative analysis of fatty acids, including this compound, in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Fatty Acid Profiling by GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of fatty acids from biological samples such as plasma, urine, or tissue.

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue samples or use liquid samples (plasma, urine) directly.

    • Add an internal standard (e.g., a deuterated version of a fatty acid not expected in the sample) to correct for sample loss during preparation.

    • Perform lipid extraction using a solvent system, a common method being the Folch extraction which uses a chloroform:methanol mixture.

    • Separate the lipid-containing organic phase from the aqueous phase by centrifugation.

  • Saponification and Derivatization:

    • Evaporate the organic solvent to obtain the total lipid extract.

    • Saponify the lipids by heating with a strong base (e.g., sodium hydroxide (B78521) in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

    • Acidify the mixture to protonate the fatty acids.

    • Convert the fatty acids to their more volatile methyl ester derivatives (Fatty Acid Methyl Esters - FAMEs) by heating with a methylating agent (e.g., BF3-methanol or HCl-methanol).

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (typically a polar capillary column).

    • The GC separates the FAMEs based on their boiling points and polarity.

    • The separated FAMEs then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

    • The resulting mass spectrum provides a unique fragmentation pattern for each FAME, allowing for its identification and quantification.

  • Data Analysis:

    • Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

    • Quantify the amount of each fatty acid by integrating the peak area and comparing it to the peak area of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of fatty acids as disease biomarkers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample_Collection Biological Sample (Plasma, Urine, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Separation & Ionization Derivatization->GC_MS Data_Analysis Data Analysis Identification & Quantification GC_MS->Data_Analysis Biomarker_Quantification Biomarker Quantification Data_Analysis->Biomarker_Quantification Comparison Comparison with Control/Other Biomarkers Biomarker_Quantification->Comparison

Caption: Workflow for fatty acid biomarker analysis.

General Fatty Acid Signaling Pathway

While a specific signaling pathway for this compound is not yet well-defined, fatty acids, in general, are known to act as signaling molecules that can influence various cellular processes. The diagram below illustrates a generalized pathway of how fatty acids can modulate cellular signaling.

fatty_acid_signaling cluster_downstream Downstream Effects Extracellular Extracellular Fatty Acids Membrane Cell Membrane Extracellular->Membrane Transport Intracellular Intracellular Fatty Acids Membrane->Intracellular Release from Membrane Lipids Gene_Expression Alteration of Gene Expression Intracellular->Gene_Expression Nuclear Receptor Activation Enzyme_Activity Modulation of Enzyme Activity Intracellular->Enzyme_Activity Direct Binding Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Gene_Expression->Cellular_Response Enzyme_Activity->Cellular_Response

Caption: Generalized fatty acid signaling pathway.

Conclusion

The evaluation of fatty acids, including this compound, as disease biomarkers is a promising area of research. The superior performance of a fatty acid panel over the traditional PSA test in prostate cancer detection highlights the potential of this class of molecules. However, more targeted research is required to understand the specific role and comparative performance of this compound as an individual biomarker across a range of diseases. The standardized and robust analytical methods available, such as GC-MS, provide a solid foundation for these future investigations. As our understanding of the intricate roles of fatty acids in cellular signaling and disease pathogenesis deepens, so too will their utility in clinical diagnostics.

A Guide to the Use of Certified Reference Materials for the Analysis of 10-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying 10-Methylhexadecanoic acid, a branched-chain fatty acid, the choice of reference material is a critical factor that directly impacts data quality and inter-laboratory reproducibility. This guide provides a comprehensive comparison of the use of Certified Reference Materials (CRMs) against other analytical standards for the analysis of this compound, supported by experimental considerations and detailed methodologies.

The Importance of Certified Reference Materials

A Certified Reference Material (CRM) is a standard of the highest quality, for which the property values, such as concentration and purity, have been rigorously determined and certified through validated procedures. This certification process, often performed by a national metrology institute or an accredited reference material producer, ensures metrological traceability to the International System of Units (SI). In contrast, other analytical standards or research-grade materials may not have this level of certification and traceability, which can introduce uncertainty into measurements.

The use of a this compound CRM is essential for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Ensuring the accuracy of instrument response.

  • Quality Control: Verifying the ongoing performance of an analytical method.

  • Inter-laboratory Studies: Achieving comparable and reproducible results across different laboratories.

Performance Comparison: Certified Reference Material vs. Analytical Standard

To illustrate the importance of using a CRM, the following table presents a hypothetical comparison of key performance characteristics for the analysis of this compound using a CRM versus a standard analytical-grade material. The data presented here is for illustrative purposes to highlight the expected differences in performance.

Performance MetricCertified Reference Material (CRM) for this compoundAnalytical Standard for this compound
Purity Certified value with stated uncertainty (e.g., 99.9 ± 0.1%)Nominal value (e.g., ≥98%)
Certified Concentration Provided with an uncertainty budget (e.g., 100.0 ± 0.5 µg/mL)Not certified; concentration based on weighing
Traceability Metrologically traceable to SI unitsGenerally not traceable
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 5%
Limit of Quantification Lower, due to higher purity and accurate concentrationPotentially higher due to impurities

Experimental Protocols

A common and robust method for the quantification of this compound in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME).

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of plasma or a known weight of homogenized tissue, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous odd-chain fatty acid CRM).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Ester (FAME)
  • To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.

  • Cap the tube tightly and heat at 60°C for 2 hours.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated sodium bicarbonate solution to stop the reaction and extract the FAMEs.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column

  • Injector: Split/splitless, 250°C

  • Oven Program: 100°C for 2 min, ramp to 240°C at 4°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

  • Monitored Ions for this compound Methyl Ester: (Specific ions to be determined based on the mass spectrum of the standard)

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the rationale for selecting a CRM, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample spike Spike with Internal Standard CRM start->spike extract Lipid Extraction (Folch Method) spike->extract dry Evaporation extract->dry derivatize Methylation to FAME dry->derivatize extract_fame Hexane Extraction derivatize->extract_fame gcms GC-MS Analysis extract_fame->gcms quant Quantification using CRM Calibration Curve gcms->quant

Experimental workflow for this compound analysis.

decision_tree node_result node_result node_alt node_alt q1 Need for Metrological Traceability? q2 Method Validation or Regulatory Submission? q1->q2 Yes analytical_std Use Analytical Standard q1->analytical_std No q3 High Accuracy and Precision Required? q2->q3 Yes q2->analytical_std No crm Use Certified Reference Material (CRM) q3->crm Yes q3->analytical_std No

Decision tree for selecting a reference material.

Conclusion

The use of a Certified Reference Material for this compound is indispensable for achieving accurate, precise, and reproducible analytical results. While other analytical standards may be suitable for preliminary research, the traceability and certified purity of a CRM provide the necessary confidence for method validation, quality control, and regulatory submissions. By following a well-defined experimental protocol and understanding the critical role of high-quality reference materials, researchers can ensure the integrity and reliability of their findings in the analysis of this compound.

Cross-Validation of GC-MS and NMR Data for 10-Methylhexadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 10-Methylhexadecanoic acid. It includes detailed experimental protocols, comparative data tables, and a workflow for the cross-validation of data obtained from both techniques, aimed at ensuring data accuracy and reliability in research and development settings.

Introduction

This compound is a branched-chain fatty acid with the molecular formula C17H34O2 and a molecular weight of 270.45 g/mol .[1] Accurate identification and quantification of such molecules are critical in various fields, including drug development, metabolomics, and biomarker discovery. Both GC-MS and NMR are powerful analytical techniques for the structural elucidation and quantification of organic molecules. However, they provide different yet complementary information. Cross-validation of data from these two orthogonal methods is a robust approach to confirm the identity and purity of a compound, leading to higher confidence in analytical results.

Data Presentation: GC-MS vs. NMR

The following tables summarize the expected quantitative data from the analysis of this compound using GC-MS (as its methyl ester derivative) and NMR spectroscopy.

Table 1: Expected GC-MS Data for this compound Methyl Ester

ParameterExpected Value/ObservationSignificance
Retention Time (RT) Dependent on column and conditionsA characteristic value for the compound under specific chromatographic conditions, used for identification.
Molecular Ion (M+) m/z 284 (as methyl ester)Confirms the molecular weight of the derivatized analyte.[2]
Key Fragment Ions m/z 74 (McLafferty rearrangement)Characteristic fragment for fatty acid methyl esters.[3]
m/z 87, 101, 115, 143, 199, 213, 241, 255Fragmentation pattern provides structural information about the branching position. Cleavage adjacent to the methyl branch is expected.[2]

Table 2: Expected NMR Data for this compound

NucleusParameterExpected Chemical Shift (ppm)MultiplicitySignificance
¹H Terminal Methyl (-CH₃)~0.88TripletIdentifies the terminal methyl group of the fatty acid chain.
Branched Methyl (-CH(CH₃)-)~0.86DoubletCharacteristic signal for the methyl group at the branch point.[4]
Methylene (B1212753) (-CH₂-) Chain~1.2-1.6MultipletRepresents the protons of the long methylene chain.
Methine (-CH(CH₃)-)~1.5MultipletProton at the branching point.
α-Methylene (-CH₂COOH)~2.35TripletProtons on the carbon adjacent to the carboxylic acid.
Carboxylic Acid (-COOH)~10-12Singlet (broad)Identifies the acidic proton.
¹³C Carboxylic Acid (-COOH)~180SingletCarbonyl carbon of the carboxylic acid.
α-Methylene (-CH₂COOH)~34SingletCarbon adjacent to the carboxylic acid.
Methylene (-CH₂-) Chain~22-32Multiple SingletsCarbons of the long methylene chain.
Methine (-CH(CH₃)-)~35-40SingletCarbon at the branching point.
Branched Methyl (-CH(CH₃)-)~19SingletCarbon of the methyl group at the branch point.
Terminal Methyl (-CH₃)~14SingletTerminal methyl carbon of the fatty acid chain.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

To increase volatility for GC analysis, this compound must be derivatized to its methyl ester.

  • Materials:

    • This compound sample

    • Boron trifluoride-methanol solution (12-14% w/v) or Methanolic HCl

    • Hexane (B92381)

    • Saturated Sodium Chloride solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a dried sample of this compound (approx. 1 mg), add 1 mL of Boron trifluoride-methanol solution.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1. Sample Preparation

  • Materials:

    • This compound sample

    • Deuterated chloroform (B151607) (CDCl₃) with 0.03% Tetramethylsilane (TMS)

    • NMR tube (5 mm)

  • Procedure:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Conditions

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBFO probe.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.2 s

    • Spectral Width: 240 ppm

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data obtained from GC-MS and NMR for this compound.

CrossValidationWorkflow cluster_sample Sample cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Sample This compound Derivatization Derivatization (FAME) Sample->Derivatization NMR_SamplePrep Sample Preparation Sample->NMR_SamplePrep GCMS_Analysis GC-MS Data Acquisition Derivatization->GCMS_Analysis GCMS_Data GC-MS Data (RT, Mass Spectrum) GCMS_Analysis->GCMS_Data Comparison Data Comparison & Interpretation GCMS_Data->Comparison NMR_Analysis NMR Data Acquisition (¹H, ¹³C) NMR_SamplePrep->NMR_Analysis NMR_Data NMR Data (Chemical Shifts, Multiplicity) NMR_Analysis->NMR_Data NMR_Data->Comparison Confirmation Structural Confirmation & Purity Assessment Comparison->Confirmation

Cross-validation workflow for GC-MS and NMR data.

References

Verifying the Molecular Identity of 10-Methylhexadecanoic Acid: A Comparative Guide Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of a compound is paramount. This guide provides a comprehensive comparison of analytical data for a synthesized or isolated sample of 10-methylhexadecanoic acid against an authentic standard, ensuring confidence in its molecular identity.

This document outlines the key analytical techniques and expected data for the structural elucidation of this compound. By comparing the spectral and chromatographic data of a sample with a certified authentic standard, researchers can definitively confirm its structure and purity.

Data Presentation: A Head-to-Head Comparison

Accurate structural confirmation relies on the direct comparison of analytical data. The following tables summarize the expected results from Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy for an authentic standard of this compound.

Table 1: GC-MS Data Comparison

ParameterAuthentic StandardTest SamplePass/Fail
Retention Time (min)Expected value for the specific GC method
Molecular Ion (m/z)270
Key Fragment Ions (m/z)Characteristic fragments of branched-chain fatty acids

Table 2: ¹H NMR Spectroscopy Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentAuthentic StandardTest SamplePass/Fail
~2.35Triplet2H-CH₂-COOH
~1.63Multiplet2H-CH₂-CH₂-COOH
~1.25Multiplet~22HMethylene chain (-CH₂-)n
~1.15Multiplet1H-CH(CH₃)-
~0.88Triplet3H-CH₂-CH₃ (terminal)
~0.86Doublet3H-CH(CH₃)-

Table 3: ¹³C NMR Spectroscopy Data Comparison (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentAuthentic StandardTest SamplePass/Fail
~180.0-COOH
~36.5-CH(CH₃)-
~34.0-CH₂-COOH
~32.0Methylene chain
~29.7Methylene chain
~29.5Methylene chain
~29.3Methylene chain
~27.2Methylene chain
~24.7-CH₂-CH₂-COOH
~22.7Methylene chain
~19.7-CH(CH₃)-
~14.1-CH₂-CH₃ (terminal)

Experimental Protocols: Detailed Methodologies

To ensure accurate and reproducible results, the following detailed experimental protocols should be followed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of fatty acids like this compound, derivatization to their corresponding fatty acid methyl esters (FAMEs) is a common practice to improve volatility and chromatographic separation.

Sample Preparation (Derivatization to FAME):

  • To a solution of this compound (approx. 1 mg) in toluene (B28343) (1 mL), add 2 mL of a 1% solution of sulfuric acid in methanol.

  • Heat the mixture at 50°C for 2 hours.

  • After cooling, add 5 mL of a 5% aqueous sodium chloride solution and extract the FAMEs with hexane (B92381) (2 x 5 mL).

  • Combine the hexane layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.

  • Re-dissolve the residue in a suitable volume of hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.09 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.36 s

    • Relaxation Delay: 2.0 s

Mandatory Visualizations: Analytical Workflow and Structural Confirmation

To visually represent the logical flow of the structural confirmation process, the following diagrams are provided.

Structural_Confirmation_Workflow cluster_sample Sample Analysis cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Sample Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Authentic_Standard Authentic Standard Authentic_Standard->GCMS Authentic_Standard->NMR Compare_GCMS Compare Retention Time & Mass Spectra GCMS->Compare_GCMS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Confirmation Structural Confirmation Compare_GCMS->Confirmation Match Discrepancy Structural Discrepancy Compare_GCMS->Discrepancy Mismatch Compare_NMR->Confirmation Match Compare_NMR->Discrepancy Mismatch

Caption: Workflow for structural confirmation of this compound.

GCMS_Analysis_Pathway Start Sample (Acid) Derivatization Derivatization to FAME (MeOH/H₂SO₄) Start->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Data Mass Spectrum (Retention Time) Detection->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

Discussion of Potential Alternatives and Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of positional isomers, where the methyl group is located at a different position on the hexadecanoic acid backbone. Common synthetic routes, such as those involving Grignard reagents and alkylation of long-chain esters, can sometimes result in mixtures of isomers if the starting materials are not pure or if side reactions occur.

The primary analytical challenge is to distinguish this compound from its isomers, such as 9-methylhexadecanoic acid or 11-methylhexadecanoic acid.

  • GC-MS: While isomers will have the same molecular ion, their fragmentation patterns, particularly the relative abundances of key fragment ions resulting from cleavage at the branch point, can differ. High-resolution GC columns can also potentially separate closely related isomers, leading to distinct retention times.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts of the methine proton and the methyl group carbon are highly sensitive to their position along the fatty acid chain. A detailed analysis of the NMR spectra and comparison with the authentic standard is crucial for unambiguous identification.

By adhering to the outlined protocols and carefully comparing the data of the test sample with that of an authentic standard, researchers can confidently confirm the structure of this compound and ensure the integrity of their research findings.

A Comparative Lipidomics Guide to 10-Methylhexadecanoic Acid-Containing Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipidomic profiles in biological samples containing 10-methylhexadecanoic acid and its derivatives. It includes supporting experimental data from a key study, detailed methodologies for relevant lipid analysis, and visualizations of associated metabolic pathways and experimental workflows.

Comparative Analysis of a this compound Derivative

A significant study in the field of pain research identified a lysophosphatidylcholine (B164491) containing a 15-methylhexadecanoyl chain (a close isomer of this compound), LPC(15-MHDA)[sn1], as a lipid species associated with persistent multisite musculoskeletal pain. This provides a valuable comparative dataset for understanding the role of such branched-chain fatty acids in biological systems.

The study compared the serum lipid profiles of individuals with persistent multisite musculoskeletal pain to those without. The results revealed a significant association between lower levels of LPC(15-MHDA)[sn1] and the presence of persistent pain.

Table 1: Quantitative Comparison of LPC(15-MHDA)[sn1] in Serum of Persistent vs. Non-Persistent Multisite Musculoskeletal Pain Groups

Lipid SpeciesGroupOdds Ratio (OR)95% Confidence Interval (CI)p-value
LPC(15-MHDA)[sn1]Persistent MSMP vs. Non-Persistent MSMP0.360.17 - 0.767.95 x 10⁻³

Data extracted from a study on lipidomic profiling for persistent musculoskeletal pain. The odds ratio indicates the likelihood of having persistent pain with each log nM decrease in the lipid species.

Experimental Protocols

Accurate and reproducible quantification of this compound, both as a free fatty acid and as part of complex lipids, is crucial for comparative lipidomics. Below are detailed protocols for the analysis of free fatty acids and lysophosphatidylcholines, which can be adapted for the specific analysis of this compound and its derivatives.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Free Fatty Acid Analysis in Serum

This protocol is suitable for the quantitative analysis of free fatty acids, including branched-chain fatty acids like this compound, in serum or plasma samples.

1. Sample Preparation and Extraction:

  • To 200 µL of serum or plasma, add a known amount of an appropriate internal standard (e.g., a deuterated version of a branched-chain fatty acid).

  • Add 1 mL of a 10% (v/v) solution of sulfuric acid in methanol.

  • Vortex the mixture for 1 minute.

  • Incubate at 62°C for 2 hours to facilitate the formation of fatty acid methyl esters (FAMEs).

  • After cooling to room temperature, add 1.5 mL of n-hexane and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of hexane for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-225ms capillary column (or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 100°C at 6°C/min, then ramp to 270°C at 25°C/min and hold for 1 minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs. The characteristic ions for the methyl ester of this compound would need to be determined.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lysophosphatidylcholine (LPC) Analysis

This protocol is designed for the sensitive and specific quantification of LPC species, such as LPC(15-MHDA)[sn1].

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of serum, add a known amount of an appropriate internal standard (e.g., a deuterated LPC species).

  • Add 750 µL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 250 µL of chloroform and vortex again.

  • Add 250 µL of water and vortex.

  • Centrifuge at 10,000 x g for 5 minutes to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the LPC species.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for LPCs is typically the protonated molecule [M+H]⁺, and a characteristic product ion is m/z 184 (the phosphocholine (B91661) headgroup).

Visualizations

Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) like this compound are closely linked to the metabolism of branched-chain amino acids (BCAAs). The synthesis of BCFAs utilizes precursors derived from BCAA catabolism. The following diagram illustrates this general relationship.

BCAA_to_BCFA_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKDH->BC_Acyl_CoA FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS BCFA Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA Membrane Incorporation into Cell Membranes BCFA->Membrane Signaling Cell Signaling BCFA->Signaling

Caption: General metabolic pathway from branched-chain amino acids to branched-chain fatty acids.

Lipidomics Experimental Workflow

The following diagram outlines a typical workflow for a comparative lipidomics study, from sample collection to data analysis.

Lipidomics_Workflow Sample_Collection Sample Collection (e.g., Serum, Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample_Collection->Lipid_Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Lipid_Extraction->Derivatization Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Lipid_Extraction->Instrumental_Analysis Direct Analysis Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis (e.g., t-test, PCA) Lipid_Identification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for comparative lipidomics studies.

Assessing the Metabolic Impact of 10-Methylhexadecanoic Acid in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Framework for Understanding the Metabolic Role of a Branched-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid (10-MHD) is a saturated, branched-chain fatty acid whose metabolic impact in cell culture is not yet extensively documented in publicly available research. To provide a framework for investigation, this guide presents a hypothetical assessment of its metabolic effects, drawing comparisons with the well-characterized straight-chain saturated fatty acid, palmitic acid (C16:0). Palmitic acid is a major component of cellular lipids and is known to induce significant metabolic changes, including lipotoxicity, when present in excess.[][2][3] This guide outlines potential experimental approaches to directly test these hypotheses and provides detailed protocols for key assays.

Comparative Metabolic Impact: this compound vs. Palmitic Acid (Hypothetical)

Due to the limited direct experimental data on this compound, the following table presents a hypothetical comparison based on the known effects of palmitic acid and the potential influence of its methyl branch. The methyl group in 10-MHD may alter its metabolism and downstream effects compared to its straight-chain counterpart.

Metabolic ParameterPalmitic Acid (C16:0)This compound (Hypothetical)Rationale for Hypothesis
Cell Viability Dose-dependent cytotoxicity (lipotoxicity).[4][5][6]Potentially lower cytotoxicity.The methyl group may hinder efficient packing into cellular membranes and lipid droplets, reducing stress.
Mitochondrial Respiration Can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.May have a less detrimental effect on mitochondrial function.Altered metabolism of the branched-chain fatty acid might reduce the burden on the electron transport chain.
Fatty Acid Oxidation (FAO) Readily undergoes β-oxidation for energy production.May undergo a modified oxidation pathway, potentially at a different rate.The methyl branch requires specific enzymatic steps for its breakdown, which could be rate-limiting.
Lipid Accumulation Induces significant intracellular lipid droplet formation.[6]May lead to less pronounced lipid accumulation.Steric hindrance from the methyl group could affect esterification into triglycerides.
Insulin (B600854) Signaling Can induce insulin resistance by impairing key signaling components like Akt.[7]May have a mitigated impact on insulin signaling.Reduced accumulation of lipotoxic intermediates could spare insulin signaling pathways.
Inflammatory Response Promotes the expression of pro-inflammatory cytokines.[6]Potentially weaker pro-inflammatory effects.Altered signaling cascades due to structural differences may lead to a dampened inflammatory response.

Proposed Experimental Workflow for Assessing 10-MHD

To validate the hypothetical metabolic impact of 10-MHD, a structured experimental approach is necessary. The following workflow outlines a series of key experiments.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Comparative Analysis A Cell Viability Assay (MTT/LDH) D Metabolic Flux Analysis (¹³C-Tracers) A->D Investigate metabolic pathways B Lipid Accumulation (Oil Red O/BODIPY) E Gene Expression Analysis (qPCR/RNA-seq) B->E Analyze lipogenic gene expression C Mitochondrial Function (Seahorse/JC-1) F Western Blotting (Signaling Proteins) C->F Probe mitochondrial and signaling proteins G Head-to-Head Comparison with Palmitic Acid D->G E->G F->G H Dose-Response and Time-Course Studies G->H Characterize potency and kinetics

Caption: Proposed experimental workflow for characterizing the metabolic effects of 10-MHD.

Detailed Experimental Protocols

Cell Culture and Fatty Acid Treatment
  • Cell Line: A metabolically relevant cell line such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), or 3T3-L1 (mouse pre-adipocytes) should be used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Fatty Acid Preparation: Fatty acids are conjugated to bovine serum albumin (BSA) to facilitate their delivery in culture medium. A stock solution of the fatty acid is prepared in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty-acid-free BSA in serum-free medium at a specific molar ratio (e.g., 4:1 fatty acid to BSA).

  • Treatment: Cells are seeded and allowed to adhere overnight. The growth medium is then replaced with treatment medium containing the fatty acid-BSA complex at various concentrations for a defined period (e.g., 24-48 hours).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • After fatty acid treatment, the medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control.

Lipid Accumulation (Oil Red O Staining)
  • Principle: Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in cultured cells.

  • Procedure:

    • Following fatty acid treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are fixed with 10% formalin for at least 1 hour.

    • After washing with water, cells are incubated with 60% isopropanol for 5 minutes.

    • The isopropanol is removed, and Oil Red O working solution is added for 10-15 minutes.

    • The staining solution is removed, and the cells are washed repeatedly with water.

    • The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured (e.g., at 500 nm).

Metabolic Flux Analysis (MFA)
  • Principle: MFA uses stable isotope tracers (e.g., ¹³C-labeled glucose or fatty acids) to quantify the rates of metabolic reactions within a cell.[8] This powerful technique can reveal how 10-MHD alters central carbon metabolism, fatty acid oxidation, and biosynthesis pathways.[4][9][10][11]

  • Simplified Workflow:

    • Cells are cultured in a medium containing a ¹³C-labeled substrate.

    • After treatment with 10-MHD or a control, metabolites are extracted.

    • The isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) are determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

    • Computational modeling is used to calculate the intracellular metabolic fluxes.

cluster_input cluster_cell cluster_analysis C13_Glucose ¹³C-Glucose Cell Cells treated with 10-MHD or Control C13_Glucose->Cell C13_FattyAcid ¹³C-Fatty Acid C13_FattyAcid->Cell Metabolite_Extraction Metabolite Extraction Cell->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Flux_Calculation Flux Calculation LC_MS->Flux_Calculation

Caption: Simplified workflow for Metabolic Flux Analysis.

Hypothesized Signaling Pathway Alterations by 10-MHD

The following diagram illustrates a potential signaling pathway that could be modulated by 10-MHD, leading to altered metabolic outcomes compared to palmitic acid.

Caption: Hypothesized differential signaling by 10-MHD vs. Palmitate.

This guide provides a foundational framework for initiating research into the metabolic impact of this compound. The proposed experiments and comparative approach will enable a comprehensive understanding of how this branched-chain fatty acid influences cellular metabolism, paving the way for its potential applications in research and drug development.

References

Safety Operating Guide

Navigating the Disposal of 10-Methylhexadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the operational and disposal plan of 10-Methylhexadecanoic acid, a long-chain fatty acid. While specific regulations can vary, this document outlines the general procedures and key considerations for its disposal.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from information on closely related long-chain fatty acids and general laboratory chemical waste disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for definitive procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the substance to prevent it from entering drains and dispose of the cleanup materials as chemical waste.

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.

Step 1: Waste Characterization

  • Is the this compound contaminated? If the substance has been mixed with hazardous materials (e.g., heavy metals, halogenated solvents), it must be treated as hazardous waste.

  • Is it a pure, unused product? If so, it is generally not classified as hazardous waste. However, this should be confirmed with your local EHS office.

Step 2: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be compatible with the chemical and clearly marked with the words "Waste this compound."

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

Step 3: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide them with a clear and accurate description of the waste.

Alternative Disposal Considerations

In some jurisdictions, non-hazardous solid organic waste may be disposed of in a sanitary landfill. However, this is generally not the preferred method for laboratory chemicals. Never dispose of this compound down the drain.

Quantitative Data for this compound

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Appearance Solid
Storage Temperature Room temperature
InChIKey ITFOCFQAVPXNEV-UHFFFAOYSA-N
CAS Number 17001-26-2

Data sourced from PubChem and commercial supplier information.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have waste This compound is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated collect_hazardous Collect in a labeled hazardous waste container is_contaminated->collect_hazardous Yes collect_non_hazardous Collect in a labeled non-hazardous waste container is_contaminated->collect_non_hazardous No store_waste Store in a designated, secure area collect_hazardous->store_waste collect_non_hazardous->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal store_waste->contact_ehs

References

Essential Safety and Logistical Information for Handling 10-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous methylated fatty acids, 10-Methylhexadecanoic acid is not classified as a hazardous substance. However, prudent laboratory practices necessitate measures to prevent skin and eye contact, as well as inhalation of dust or aerosols.

Recommended Personal Protective Equipment:

Protection Type Equipment Specification Purpose
Eye Protection Safety glasses or gogglesANSI Z87.1 certifiedTo prevent eye contact with dust or splashes. A face shield may be required in situations with a higher risk of splashing.
Hand Protection Protective glovesChemical-resistant (e.g., nitrile or butyl rubber)To prevent skin contact.
Respiratory Protection Dust respiratorNIOSH approvedRequired when handling the powder form to prevent inhalation of dust particles.
Body Protection Laboratory coat, protective clothingStandard lab coatTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoesChemical-resistant boots may be required in some situationsTo protect feet from spills.
Operational Plan for Safe Handling

Adherence to a systematic operational plan minimizes risks and ensures a safe working environment.

Handling Procedures:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid direct contact with the substance.

    • Prevent the formation of dust when handling the solid form.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • If heating the substance, do so in a well-ventilated area to avoid inhaling any fumes.

  • Post-Handling:

    • Thoroughly wash hands and face after handling.

    • Clean the work area and any equipment used.

    • Store this compound in a tightly closed container in a cool, dry, and dark place.

    • Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical attention.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.
Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory safety and environmental protection.

Spill Containment and Cleanup:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use appropriate absorbent materials (e.g., sand, earth) for larger spills. For small spills, wipe with a cloth.

  • Collect: Carefully sweep or scoop up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not allow the product to enter drains.

Safe Handling Workflow for this compound

Safe_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe ventilation 2. Ensure Proper Ventilation ppe->ventilation handling 3. Handle Substance (Avoid Dust/Contact) ventilation->handling post_handling 4. Post-Handling Procedures (Wash, Clean, Store) handling->post_handling spill Spill Occurs handling->spill end End: Secure Storage post_handling->end disposal 5. Waste Disposal (Follow Regulations) post_handling->disposal spill_response Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_response Activate spill_response->disposal

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Methylhexadecanoic acid
Reactant of Route 2
Reactant of Route 2
10-Methylhexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.